molecular formula C15H13Cl2FN2O2 B124601 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea CAS No. 149282-22-4

3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea

Cat. No.: B124601
CAS No.: 149282-22-4
M. Wt: 343.2 g/mol
InChI Key: MKXUMSNLTJAWAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea is a useful research compound. Its molecular formula is C15H13Cl2FN2O2 and its molecular weight is 343.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methyl]-1-methoxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2FN2O2/c1-22-20(9-10-2-4-11(18)5-3-10)15(21)19-12-6-7-13(16)14(17)8-12/h2-8H,9H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXUMSNLTJAWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON(CC1=CC=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375706
Record name N'-(3,4-Dichlorophenyl)-N-[(4-fluorophenyl)methyl]-N-methoxyurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149282-22-4
Record name N'-(3,4-Dichlorophenyl)-N-[(4-fluorophenyl)methyl]-N-methoxyurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathway for 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea, a molecule of interest in drug discovery and development. The synthesis is presented in a logical progression, detailing the preparation of key precursors and the final coupling reaction. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering both theoretical insights and practical, step-by-step protocols.

Strategic Overview of the Synthesis

The synthesis of the target molecule, 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea, is a multi-step process that hinges on the preparation of two key intermediates: 3,4-dichlorophenyl isocyanate and N-(4-fluorobenzyl)-N-methoxyamine . The overall strategy involves the synthesis of these precursors from commercially available starting materials, followed by their final coupling to form the desired urea derivative.

The synthetic approach is designed to be robust and scalable, with each step validated by established chemical principles. The rationale behind the chosen pathway lies in the reliable and well-documented nature of the individual reactions, ensuring a high probability of success and purity of the final compound.

Overall Synthetic Scheme:

synthesis_overview cluster_0 Precursor Synthesis 1 cluster_1 Precursor Synthesis 2 3_4_Dichloronitrobenzene 3,4-Dichloronitrobenzene 3_4_Dichloroaniline 3,4-Dichloroaniline 3_4_Dichloronitrobenzene->3_4_Dichloroaniline Reduction 3_4_Dichlorophenyl_Isocyanate 3,4-Dichlorophenyl Isocyanate 3_4_Dichloroaniline->3_4_Dichlorophenyl_Isocyanate Phosgenation Final_Product 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl) -1-methoxyurea 3_4_Dichlorophenyl_Isocyanate->Final_Product Urea Formation 4_Fluorotoluene 4-Fluorotoluene 4_Fluorobenzyl_Bromide 4-Fluorobenzyl Bromide 4_Fluorotoluene->4_Fluorobenzyl_Bromide Bromination N_4_Fluorobenzyloxy_phthalimide N-(4-Fluorobenzyloxy)phthalimide 4_Fluorobenzyl_Bromide->N_4_Fluorobenzyloxy_phthalimide Alkylation N_Hydroxyphthalimide N-Hydroxyphthalimide N_Hydroxyphthalimide->N_4_Fluorobenzyloxy_phthalimide N_4_Fluorobenzyl_N_methoxyamine N-(4-fluorobenzyl) -N-methoxyamine N_4_Fluorobenzyloxy_phthalimide->N_4_Fluorobenzyl_N_methoxyamine Deprotection & Methylation N_4_Fluorobenzyl_N_methoxyamine->Final_Product

Figure 1: High-level overview of the synthetic pathway.

Synthesis of Key Precursors

The successful synthesis of the target molecule relies on the efficient preparation of its constituent building blocks. This section details the synthesis of 3,4-dichlorophenyl isocyanate and N-(4-fluorobenzyl)-N-methoxyamine.

Preparation of 3,4-Dichlorophenyl Isocyanate

3,4-Dichlorophenyl isocyanate is a crucial electrophilic partner in the final urea formation step. It is a known chemical intermediate and can be synthesized from 3,4-dichloroaniline.[1][2] The industrial production of this isocyanate is typically achieved through phosgenation.[3]

2.1.1. Synthesis of 3,4-Dichloroaniline

The precursor, 3,4-dichloroaniline, is commonly produced via the catalytic hydrogenation of 3,4-dichloronitrobenzene.[4] This reduction is a standard industrial process, often employing noble metal catalysts under pressure.[4] Additives may be used to prevent dehalogenation during the reaction.[4]

2.1.2. Phosgenation of 3,4-Dichloroaniline

The conversion of 3,4-dichloroaniline to 3,4-dichlorophenyl isocyanate is achieved through a reaction with phosgene (COCl₂) or a phosgene equivalent.[3] This reaction is typically carried out in a two-step process involving a low-temperature "cold phosgenation" followed by a high-temperature "hot phosgenation" to minimize side reactions and improve yield.[3] The reaction proceeds through a carbamoyl chloride intermediate.

phosgenation DCA 3,4-Dichloroaniline Carbamoyl_Chloride Carbamoyl Chloride Intermediate DCA->Carbamoyl_Chloride + Phosgene Phosgene COCl₂ Isocyanate 3,4-Dichlorophenyl Isocyanate Carbamoyl_Chloride->Isocyanate Heat (-HCl) urea_formation Isocyanate 3,4-Dichlorophenyl Isocyanate Urea 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl) -1-methoxyurea Isocyanate->Urea Nucleophilic Addition Alkoxyamine N-(4-fluorobenzyl) -N-methoxyamine Alkoxyamine->Urea

Sources

An In-depth Technical Guide to 1-(3-chlorophenyl)-3-(1-methyl-1-phenylethyl)urea (CAS 149282-22-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-(3-chlorophenyl)-3-(1-methyl-1-phenylethyl)urea, a disubstituted urea derivative of interest in medicinal chemistry and drug development. While the initially provided CAS number 149282-22-4 could not be directly attributed, this guide focuses on the properties and synthesis of the correctly identified compound, 1-(3-chlorophenyl)-3-(1-phenylethyl)urea, under the verified CAS number 53669-93-5. The urea scaffold is a critical pharmacophore in numerous approved drugs, valued for its ability to form stable hydrogen bond interactions with biological targets.[1] This guide details the structural characteristics, relevant chemical data, a representative synthesis protocol, and explores the potential biological significance of this class of compounds, providing a foundational resource for researchers in the field.

Chemical Structure and Properties

The core structure of 1-(3-chlorophenyl)-3-(1-methyl-1-phenylethyl)urea features a central urea moiety linking a 3-chlorophenyl group and a 1-methyl-1-phenylethyl group.

Molecular Formula: C₁₆H₁₇ClN₂O

Molecular Weight: 288.77 g/mol

Structure:

Physicochemical Properties
PropertyValue (for CAS 117368-82-8)[1]Interpretation for Drug Development
Molecular Weight 274.74 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
XLogP3-AA 3.5Indicates good lipophilicity, suggesting potential for membrane permeability.
Hydrogen Bond Donors 2The two N-H groups can act as hydrogen bond donors in receptor binding.
Hydrogen Bond Acceptors 1The carbonyl oxygen is a primary hydrogen bond acceptor site.
Rotatable Bond Count 3Provides conformational flexibility for binding to a target.
Topological Polar Surface Area 41.1 ŲSuggests good potential for oral absorption and cell permeability.

Note: These are computed values for a structural isomer and should be used as estimations. Experimental determination of these properties for CAS 53669-93-5 is recommended.

Synthesis and Structural Elucidation

Substituted ureas are commonly synthesized through the reaction of an isocyanate with a primary or secondary amine.[2] This methodology is widely employed in drug discovery due to its efficiency and the commercial availability of a diverse range of starting materials.[1]

General Synthesis Pathway

The synthesis of 1-(3-chlorophenyl)-3-(1-methyl-1-phenylethyl)urea would typically proceed via the reaction of 3-chlorophenyl isocyanate with 1-methyl-1-phenylethylamine.

G cluster_reactants Reactants cluster_product Product 3-chlorophenyl_isocyanate 3-Chlorophenyl Isocyanate urea_product 1-(3-chlorophenyl)-3-(1-methyl- 1-phenylethyl)urea 3-chlorophenyl_isocyanate->urea_product + amine 1-Methyl-1-phenylethylamine amine->urea_product

Caption: General synthetic route to 1-(3-chlorophenyl)-3-(1-methyl-1-phenylethyl)urea.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure for the synthesis of unsymmetrical ureas and can be adapted for the specific synthesis of 1-(3-chlorophenyl)-3-(1-methyl-1-phenylethyl)urea.

Materials:

  • 3-Chlorophenyl isocyanate

  • 1-Methyl-1-phenylethylamine

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 1-methyl-1-phenylethylamine in the chosen anhydrous solvent.

  • With continuous stirring at room temperature, add a solution of 1.0 equivalent of 3-chlorophenyl isocyanate dropwise to the amine solution.

  • Allow the reaction mixture to stir at room temperature for a period of 2 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

  • If the product remains in solution, the solvent is removed under reduced pressure (rotary evaporation).

  • The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Anhydrous Solvent: Isocyanates are reactive towards water, which would lead to the formation of an unstable carbamic acid that decomposes to the corresponding amine, resulting in the formation of a symmetrical urea byproduct.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere helps to prevent side reactions with atmospheric moisture.

  • Room Temperature: The reaction between an isocyanate and an amine is typically exothermic and proceeds readily at room temperature without the need for heating.

  • Purification: The choice of purification method depends on the physical properties of the product and the impurities present. Recrystallization is often effective for crystalline solids, while chromatography is a more general method for purification.

Structural Characterization Workflow

The identity and purity of the synthesized 1-(3-chlorophenyl)-3-(1-methyl-1-phenylethyl)urea should be confirmed using a combination of spectroscopic and analytical techniques.

G cluster_synthesis Synthesis cluster_analysis Analysis Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Structural Elucidation MS Mass Spectrometry (MS) Synthesis->MS Molecular Weight Confirmation IR Infrared Spectroscopy (IR) Synthesis->IR Functional Group Identification Purity Purity Analysis (HPLC, LC-MS) Synthesis->Purity Purity Assessment

Caption: Workflow for the structural characterization and purity analysis of the synthesized compound.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-chlorophenyl and phenyl rings, the N-H protons of the urea linkage, and the methyl protons of the 1-methyl-1-phenylethyl group. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the urea (typically in the range of 150-160 ppm), as well as signals for the aromatic and aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching vibration of the urea group (around 1630-1680 cm⁻¹) and N-H stretching vibrations (around 3300-3500 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns.

Biological Significance and Potential Applications in Drug Development

While specific biological activity for 1-(3-chlorophenyl)-3-(1-methyl-1-phenylethyl)urea has not been extensively reported in the public domain, the broader class of substituted ureas has shown a wide range of pharmacological activities.

  • Anticancer Activity: Many diaryl ureas are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For example, Sorafenib and Regorafenib are multi-kinase inhibitors used in cancer therapy.[3] Substituted ureas have also been investigated as inhibitors of the PI3K/Akt/mTOR and Hedgehog signaling pathways in breast cancer.[3]

  • Anti-inflammatory and Analgesic Properties: The urea moiety is present in compounds with anti-inflammatory and analgesic effects.[4]

  • Herbicidal Activity: Certain substituted ureas, such as Cumyluron, disrupt fatty acid elongase, an essential enzyme for plant cell wall synthesis, leading to their use as herbicides.[5]

  • Complement Inhibitors: Derivatives of 1-phenyl-3-(1-phenylethyl)urea have been identified as potent inhibitors of the complement system, a key component of the innate immune response.[6]

  • Allosteric Modulators: Substituted 3-(4-chlorophenyl)-1-(phenethyl)urea analogues have been developed as allosteric modulators of the cannabinoid type-1 (CB1) receptor, with potential applications in treating addiction.[7]

The structural features of 1-(3-chlorophenyl)-3-(1-methyl-1-phenylethyl)urea, including its lipophilicity and hydrogen bonding capabilities, make it a candidate for screening in various biological assays to explore its potential as a therapeutic agent.

Conclusion

1-(3-chlorophenyl)-3-(1-methyl-1-phenylethyl)urea represents a molecule of interest within the broader class of pharmacologically relevant substituted ureas. This guide has provided a detailed overview of its chemical structure, estimated physicochemical properties, and a representative synthetic protocol. The established importance of the urea scaffold in drug discovery suggests that this compound and its analogues warrant further investigation for potential therapeutic applications. The provided methodologies for synthesis and characterization offer a solid foundation for researchers to produce and validate this compound for use in screening and lead optimization studies.

References

  • PubChem. 1-(2-Chlorophenyl)-3-(1-phenylethyl)urea. National Center for Biotechnology Information. [Link].

  • University of Hertfordshire. Cumyluron (Ref: JC-940). Agriculture & Environment Research Unit (AERU). [Link].

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

  • Li, W., Sun, Q., Song, L., Gao, C., Liu, F., Chen, Y., & Jiang, Y. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry, 141, 721–733. [Link]

  • Sikka, P., Sahu, J. K., Mishra, A. K., & Hashim, S. R. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry, 5(11), 479-483. [Link]

  • Wang, Y., et al. (2012). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Medicinal Chemistry Letters, 3(4), 309-314. [Link]

  • PrepChem.com. Synthesis of N-3-Chlorophenyl-N'-(4,5-dihydro-5-methoxy-1-methyl-4-oxo-1H-imidazol-2-yl)urea. [Link].

  • MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3529. [Link]

  • Chemspace. 3-(3-chlorophenyl)-1-(1-phenylethyl)urea. [Link].

  • PubChemLite. N-(3-chlorophenyl)-n'-(1-phenylethyl)urea. [Link].

  • Zhang, H., et al. (2021). Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: RTICBM-189 is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior. Journal of Medicinal Chemistry, 64(15), 11448-11464. [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link].

Sources

Methodological & Application

Application Notes and Protocols: Preparation of Stock Solutions of 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea (CAS 149282-22-4) for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The compound 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea, identified by CAS number 149282-22-4, belongs to the aryl urea class of molecules. This class is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its members, including roles as anticancer and antimycobacterial agents.[1][2][3] The structural features of these compounds, such as the diaryl urea core, are found in multi-target kinase inhibitors like sorafenib, highlighting their potential in therapeutic research.[4]

Accurate and reproducible in vitro assays are foundational to the evaluation of such compounds. A critical, yet often overlooked, aspect of ensuring experimental integrity is the correct preparation, handling, and storage of compound stock solutions. Improperly prepared solutions can lead to issues with compound solubility, stability, and concentration accuracy, ultimately compromising the validity of experimental results.

This comprehensive guide provides a detailed protocol for the preparation of stock solutions of CAS 149282-22-4, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established best practices for handling small molecules in a laboratory setting.

Compound Information and Properties

A thorough understanding of the physicochemical properties of a compound is paramount before any experimental work is initiated. Below is a summary of the key properties of 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea.

PropertyValueSource
CAS Number 149282-22-4N/A
Molecular Formula C₁₅H₁₃Cl₂FN₂O₂[5]
Molecular Weight 343.18 g/mol [5]
Purity Typically >98%[5]
Appearance White to off-white solidGeneral observation for similar compounds
Solubility Soluble in DMSOInferred from common practice for similar small molecules[6]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling the solid compound and its solutions.[7][8]

  • Ventilation: Handle the powdered form of the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[7]

  • Avoid Contact: Prevent direct contact with the skin, eyes, and mucous membranes. In case of contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists.[7]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Core Principles of Stock Solution Preparation

The preparation of a high-quality stock solution is a multi-step process where each step is critical for the final outcome. The causality behind the choices made during this process is explained below.

Solvent Selection: The Rationale for Using DMSO

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a remarkable ability to dissolve a wide range of both polar and nonpolar compounds, making it an invaluable solvent in biological research.[9][10] For many small organic molecules that are sparingly soluble in aqueous solutions, DMSO is the solvent of choice for creating high-concentration stock solutions.[6]

However, it is crucial to be aware that DMSO can be toxic to cells at higher concentrations. Therefore, the final concentration of DMSO in the assay medium should typically be kept below 0.5%, and a vehicle control (medium with the same concentration of DMSO) must always be included in experiments.

Gravimetric and Volumetric Accuracy

The accuracy of the final stock solution concentration is directly dependent on the precision of the initial measurements.

  • Weighing: Use a calibrated analytical balance to weigh the solid compound. Ensure the balance is in a draft-free environment.

  • Volume Measurement: Use calibrated pipettes for all volume measurements to ensure accuracy.

Ensuring Complete Dissolution

For the stock solution to be homogeneous, the compound must be completely dissolved.

  • Vortexing and Sonication: After adding the solvent, vortex the solution thoroughly. If the compound does not readily dissolve, sonication in a water bath can be an effective method to aid dissolution.

  • Visual Inspection: Always visually inspect the solution to ensure there are no visible particles before storing or using it.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a primary stock solution and subsequent working solutions for use in assays.

G cluster_0 Preparation of Primary Stock Solution cluster_1 Preparation of Working Solutions A 1. Weigh Compound B 2. Add Solvent (DMSO) A->B C 3. Ensure Complete Dissolution (Vortex/Sonicate) B->C D 4. Aliquot into Cryovials C->D E 5. Store at -20°C or -80°C D->E F 6. Thaw a Single Aliquot E->F For Assay Use G 7. Perform Serial Dilutions in DMSO F->G H 8. Prepare Final Working Solution in Assay Medium G->H

Caption: Workflow for preparing stock and working solutions.

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a 10 mM primary stock solution of 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea.

Materials:

  • 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea (CAS 149282-22-4)

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation of Required Mass:

    • The molecular weight of the compound is 343.18 g/mol .

    • To prepare 1 mL of a 10 mM (0.010 mol/L) solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 343.18 g/mol x 1000 mg/g = 3.43 mg

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out 3.43 mg of the compound into the tube.

  • Dissolution:

    • Add 1 mL of anhydrous, sterile-filtered DMSO to the tube containing the compound.

    • Cap the tube tightly and vortex thoroughly for at least 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure no particulates are present. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.[11]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.[5]

    • Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, the solution should be stable for at least 6 months.[11]

Protocol 2: Preparation of Working Solutions for Assays

This protocol describes the preparation of working solutions from the primary stock solution through serial dilution.

Materials:

  • 10 mM primary stock solution of the compound in DMSO

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Appropriate sterile aqueous assay buffer or cell culture medium

Procedure:

  • Thawing the Primary Stock:

    • Remove one aliquot of the 10 mM primary stock solution from the freezer.

    • Allow it to thaw completely at room temperature.

    • Briefly centrifuge the vial to collect the contents at the bottom.

  • Serial Dilutions in DMSO:

    • It is best practice to perform initial serial dilutions in DMSO before diluting into an aqueous medium to prevent precipitation.

    • Prepare a series of dilutions in DMSO to achieve the desired intermediate concentrations. For example, to create a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of DMSO.

  • Preparation of Final Working Solution:

    • The final dilution into the aqueous assay buffer or cell culture medium should be done immediately before use.

    • The final concentration of the compound will depend on the specific assay requirements. For example, if the desired final concentration in a 100 µL assay volume is 10 µM, you would add 1 µL of a 1 mM intermediate stock solution.

    • Ensure that the final DMSO concentration in the assay does not exceed a level that affects the biological system (typically <0.5%).

Example Serial Dilution Scheme:

StepStarting ConcentrationVolume of StockVolume of DMSOFinal Concentration
110 mM10 µL90 µL1 mM
21 mM10 µL90 µL100 µM
3100 µM10 µL90 µL10 µM

Quality Control and Best Practices

  • Solvent Quality: Always use high-purity, anhydrous, and sterile-filtered DMSO to prevent compound degradation and contamination.

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound degradation and precipitation. Aliquoting the primary stock is a crucial step to avoid this.[11]

  • Vehicle Controls: Always include a vehicle control (the same concentration of DMSO as used for the compound) in your assays to account for any effects of the solvent.

  • Documentation: Maintain a detailed record of stock solution preparation, including the lot number of the compound, the date of preparation, and the initials of the preparer.[5]

Troubleshooting

IssuePossible CauseSolution
Compound precipitates upon addition to aqueous buffer. The compound has low aqueous solubility. The concentration is too high.Perform serial dilutions in DMSO to a lower concentration before the final dilution into the aqueous buffer. Ensure rapid mixing upon addition to the aqueous solution.
Inconsistent assay results. Inaccurate pipetting. Incomplete dissolution of the stock solution. Degradation of the compound.Re-calibrate pipettes. Ensure the stock solution is homogenous before use. Prepare fresh working solutions for each experiment.
Solid material observed in thawed stock solution. The compound has come out of solution during freezing.Warm the solution to room temperature and vortex/sonicate to redissolve the compound before use.

References

  • Li, Y., et al. (2020). Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. Molecules, 25(10), 2385. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 25(21), 5035. Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2001). Antimycobacterial activity of 3,4-dichlorophenyl-ureas, N,N-diphenyl-ureas and related derivatives. Journal of Enzyme Inhibition, 16(5), 425–432. Retrieved from [Link]

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Developing Drugs, 4(4). Retrieved from [Link]

  • Ashworth, S., et al. (2016). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 1439, 1-15. Retrieved from [Link]

  • Pharmaceutical Technology. (2013). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Retrieved from [Link]

Sources

In vivo administration of 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea in mouse models

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Preclinical Research

Abstract

This document provides a detailed guide for the in vivo administration of 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea (hereafter designated as DFLCH) in mouse models. As a novel investigational compound with a urea-based scaffold, DFLCH is postulated to function as a kinase inhibitor, a class of molecules with significant therapeutic potential in oncology and neurodegenerative disorders. These protocols are designed for researchers, scientists, and drug development professionals, offering a framework for preclinical efficacy, pharmacokinetic, and pharmacodynamic studies. The methodologies described herein are grounded in established best practices for in vivo small molecule administration, ensuring scientific rigor and reproducibility.

Introduction to DFLCH: A Novel Kinase Inhibitor Candidate

DFLCH is a synthetic small molecule characterized by a dichlorophenyl moiety, a fluorobenzyl group, and a methoxyurea core. The urea scaffold is a common feature in many kinase inhibitors, suggesting that DFLCH may exert its biological effects through the modulation of intracellular signaling pathways. Phenylurea derivatives have been explored as inhibitors of various kinases, including c-MET and VEGFR-2, which are implicated in cancer progression. Furthermore, the structural elements of DFLCH bear resemblance to compounds investigated for their role in neuroinflammation and neurodegeneration, such as Leucine-rich repeat kinase 2 (LRRK2) inhibitors.[1][2][3]

The purpose of these application notes is to provide a robust starting point for the preclinical evaluation of DFLCH in mouse models. The subsequent sections will detail protocols for formulation, administration, and experimental design, underpinned by a rationale that emphasizes scientific validity and animal welfare.

Pre-Administration Considerations and Compound Handling

Physicochemical Properties and Solubility

Prior to in vivo administration, it is crucial to determine the physicochemical properties of DFLCH, particularly its solubility. Urea-based compounds can exhibit variable solubility, which will dictate the choice of vehicle for formulation.

Table 1: Recommended Solubility Screening Solvents

SolventPurpose
Phosphate-Buffered Saline (PBS)Aqueous vehicle for soluble compounds.
Dimethyl Sulfoxide (DMSO)Organic solvent for initial solubilization.
Polyethylene Glycol 300/400 (PEG300/400)Co-solvent to improve solubility.
Tween® 80 / Cremophor® ELSurfactants to enhance solubility and stability.
Corn Oil / Sesame OilLipid-based vehicles for oral or subcutaneous administration.

Protocol 1: Small-Scale Solubility Assessment

  • Weigh 1-5 mg of DFLCH into a microcentrifuge tube.

  • Add a small volume (e.g., 100 µL) of the test solvent.

  • Vortex vigorously for 1-2 minutes.

  • Visually inspect for dissolution.

  • If not fully dissolved, incrementally add more solvent and repeat vortexing until the compound is dissolved or the maximum practical volume is reached.

  • Calculate the approximate solubility in mg/mL.

Formulation and Vehicle Selection

The choice of vehicle is critical for ensuring the bioavailability and tolerability of DFLCH. For many small molecule inhibitors, a multi-component vehicle system is often necessary.

Recommended Vehicle Formulation (Example for a poorly soluble compound):

  • 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline

Protocol 2: Preparation of DFLCH Formulation for In Vivo Dosing

  • Calculate the total volume of formulation required based on the number of animals and the dosing volume (typically 5-10 mL/kg for oral gavage and intraperitoneal injection).

  • In a sterile conical tube, add the required volume of DMSO.

  • Weigh the appropriate amount of DFLCH and add it to the DMSO. Vortex until fully dissolved.

  • Add the required volume of PEG300 and vortex to mix.

  • Add the required volume of Tween® 80 and vortex to mix.

  • Finally, add the required volume of sterile saline and vortex until the solution is clear and homogenous.

  • Protect the formulation from light if the compound is light-sensitive.

  • Prepare the formulation fresh daily unless stability data indicates otherwise.

In Vivo Administration Protocols in Mouse Models

The selection of the mouse model will depend on the therapeutic area of investigation (e.g., tumor xenograft models for oncology, transgenic models for neurodegenerative diseases).

Animal Models

Commonly used mouse strains for in vivo compound testing include:

  • Athymic Nude (nu/nu) or NSG mice: For tumor xenograft studies.

  • C57BL/6 or FVB mice: For syngeneic tumor models and some transgenic models.

  • Transgenic mice expressing human LRRK2: For studies related to Parkinson's disease.[4]

All animal procedures should be conducted in accordance with institutional and national guidelines for animal welfare.

Routes of Administration

The choice of administration route depends on the desired pharmacokinetic profile and the properties of the compound.[5]

Table 2: Common Routes of Administration for Small Molecules in Mice

RouteDosing VolumeFrequencyRationale
Oral (p.o.) 5-10 mL/kgDaily (QD) or twice daily (BID)Mimics clinical administration, subject to first-pass metabolism.
Intraperitoneal (i.p.) 5-10 mL/kgQD or BIDBypasses first-pass metabolism, rapid absorption.
Subcutaneous (s.c.) 5-10 mL/kgQD or every other day (QOD)Slower absorption, sustained release.
Intravenous (i.v.) 2-5 mL/kgSingle dose or infusion100% bioavailability, for pharmacokinetic studies.

Protocol 3: Oral Gavage (p.o.) Administration

  • Gently restrain the mouse, ensuring a firm but not restrictive grip.

  • Measure the desired volume of DFLCH formulation into a syringe fitted with a ball-tipped gavage needle.

  • Insert the gavage needle into the side of the mouth, passing it along the roof of the mouth and down the esophagus.

  • Administer the formulation slowly and smoothly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

Protocol 4: Intraperitoneal (i.p.) Injection

  • Restrain the mouse with its abdomen facing upwards.

  • Tilt the mouse's head downwards to allow the abdominal organs to shift cranially.

  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline.

  • Aspirate to ensure no fluid is drawn into the syringe (indicating entry into an organ or blood vessel).

  • Inject the DFLCH formulation.

  • Withdraw the needle and return the mouse to its cage.

Experimental Design and Workflow

A well-designed study is essential for obtaining meaningful and reproducible data.

Dose-Response and Efficacy Studies

A typical efficacy study will involve multiple treatment groups to assess the dose-dependent effects of DFLCH.

Table 3: Example Dosing Regimen for an Efficacy Study

GroupTreatmentDose (mg/kg)RouteFrequency
1Vehicle Control-p.o.QD
2DFLCH10p.o.QD
3DFLCH30p.o.QD
4DFLCH100p.o.QD
5Positive ControlVariesVariesVaries

The doses provided are hypothetical and should be determined based on preliminary tolerability studies.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of DFLCH. PD studies correlate drug exposure with a biological response.

Workflow for a PK/PD Study:

  • Administer a single dose of DFLCH to a cohort of mice.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or terminal cardiac puncture.

  • Process blood to obtain plasma and store at -80°C.

  • At the same time points, collect tissues of interest (e.g., tumor, brain) and flash-freeze.

  • Analyze plasma and tissue homogenates for DFLCH concentrations using LC-MS/MS.

  • For PD analysis, assess the modulation of a target biomarker (e.g., phosphorylation of a target kinase) in tissues using methods like Western blotting or ELISA.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Analysis a DFLCH Synthesis & QC b Solubility Screening a->b c Vehicle Formulation b->c f DFLCH Administration (p.o. or i.p.) c->f d Mouse Model (e.g., Xenograft) e Randomization & Grouping d->e e->f g Monitor Tumor Growth & Body Weight f->g h Endpoint (e.g., Day 21) g->h i Tissue & Blood Collection h->i j PK Analysis (LC-MS/MS) i->j k PD Analysis (Western Blot) i->k l Data Analysis & Interpretation j->l k->l

Caption: General workflow for in vivo evaluation of DFLCH.

Hypothesized Signaling Pathway

Given the urea-based structure, DFLCH may inhibit a kinase cascade, such as the LRRK2 pathway implicated in Parkinson's disease.

G LRRK2 LRRK2 Rab_GTPase Rab GTPase LRRK2->Rab_GTPase Phosphorylation Phospho_Rab p-Rab GTPase (Active) LRRK2->Phospho_Rab DFLCH DFLCH DFLCH->LRRK2 Inhibition Vesicular_Transport Vesicular Transport Phospho_Rab->Vesicular_Transport Neuronal_Function Neuronal Function Vesicular_Transport->Neuronal_Function

Caption: Hypothesized inhibition of the LRRK2 signaling pathway by DFLCH.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial in vivo characterization of DFLCH in mouse models. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data, which is essential for advancing our understanding of this novel compound's therapeutic potential. Future studies should focus on elucidating the precise mechanism of action of DFLCH, identifying its molecular targets, and exploring its efficacy in a broader range of disease models.

References

  • Mencher, S. K., & Wang, L. G. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6541–6544. [Link]

  • Duysens, L. N. (1972). 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU) inhibition of system II and light-induced regulatory changes in energy transfer efficiency. Biophysical Journal, 12(7), 858–863. [Link]

  • Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327–339. [Link]

  • Pususa, S., et al. (2023). LRRK2 Kinase Inhibition Attenuates Neuroinflammation and Cytotoxicity in Animal Models of Alzheimer's and Parkinson's Disease-Related Neuroinflammation. Cells, 12(13), 1799. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Advances, 13(36), 25359–25377. [Link]

  • Lee, B. D., et al. (2011). Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson's Disease. Neurobiology of Disease, 44(1), 1–11. [Link]

  • Li, J., et al. (2023). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 28(15), 5801. [Link]

  • Ataman Kimya. 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). [Link]

  • Henderson, M. X., et al. (2021). Inhibition of LRRK2 kinase activity promotes anterograde axonal transport and presynaptic targeting of α-synuclein. bioRxiv. [Link]

  • Singhal, S. S., et al. (2012). 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. Biochemical Pharmacology, 84(11), 1429–1438. [Link]

  • Moss, E. J., et al. (1998). Pharmacokinetics and metabolism of 14C-1,3-dichloropropene in the Fischer 344 rat and the B6C3F1 mouse. Xenobiotica, 28(11), 1045–1060. [Link]

  • Kim, J., et al. (2024). Pharmacological Inhibition of LRRK2 Exhibits Neuroprotective Activity in Mouse Photothrombotic Stroke Model. Experimental Neurobiology, 33(1), 58–69. [Link]

  • Wharton, R. S., et al. (1979). Developmental toxicity of methoxyflurane in mice. Journal of Toxicology and Environmental Health, 5(5), 889–901. [Link]

  • Estrada, A. A., et al. (2012). Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. Journal of Medicinal Chemistry, 55(21), 9416–9433. [Link]

  • Alzforum. (2022). LRRK2 Inhibitor Hits Target, Appears Safe for Parkinson's. [Link]

  • Shafiee, A., et al. (2007). Synthesis of Novel 4-[1-(4-fluorobenzyl)-5-imidazolyl] Dihydropyridines and Studying their Effects on Rat Blood Pressure. Iranian Journal of Pharmaceutical Research, 6(3), 195–201. [Link]

  • Tay, T., et al. (2021). Novel LRRK2 GTP-binding inhibitors reduced degeneration in Parkinson’s disease cell and mouse models. Human Molecular Genetics, 30(16), 1530–1542. [Link]

  • Cure Parkinson's. (2025). LRRK2 Inhibition: From Biology to the Clinic (Rallying 2025). YouTube. [Link]

  • Wierońska, J. M., et al. (2024). MDPV (3,4-methylenedioxypyrovalerone) administered to mice during development of the central nervous system produces persistent learning and memory impairments. Behavioural Brain Research, 465, 114931. [Link]

  • Al-Ostoot, F. H., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(45), 29283–29307. [Link]

  • Li, Y., et al. (2023). Exploring Route-Specific Pharmacokinetics of PFAS in Mice by Coupling in Vivo Tests and Physiologically Based Toxicokinetic Models. Environmental Science & Technology, 57(51), 21649–21659. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. Evaluation of LRRK2 Inhibition in a Pre-clinical Model of Parkinson's Disease. [Link]

  • Gabrielsen, M., et al. (2014). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 57(15), 6485–6497. [Link]

  • Qi, B., et al. (2019). Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment. European Journal of Medicinal Chemistry, 163, 10–27. [Link]

  • Lazar, D., et al. (1998). Mathematical modelling of 3-(3',4'-dichlorophenyl)-1,1-dimenthylurea action in plant leaves. Journal of Theoretical Biology, 191(1), 79–86. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2729145, 3-(3,4-Dichlorophenyl)-1-(4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 127049422, 1-[4-Chloro-2-hydroxy-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-(2,3-dichlorophenyl)urea. [Link]

Sources

Application Notes and Protocols for Kinase Inhibitor Screening: Utilizing 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Candidate for MAPK Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often driven by mutations in key kinases such as B-Raf, is a hallmark of numerous cancers.[3][4] The discovery of potent and selective kinase inhibitors has therefore become a cornerstone of modern oncology drug development. This document provides a detailed guide for researchers on the use of a novel investigational compound, 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea , in kinase inhibitor screening campaigns.

The molecular architecture of this compound, particularly the presence of a urea moiety, suggests its potential as a Type II kinase inhibitor.[5] These inhibitors stabilize the inactive conformation of the kinase, offering a potential for high selectivity and an alternative to traditional ATP-competitive inhibitors.[5][6] This application note will therefore focus on screening this compound against key kinases in the MAPK pathway, such as B-Raf, under the hypothesis that it acts as a non-ATP competitive inhibitor.

The MAPK Signaling Cascade: A Key Therapeutic Target

The MAPK/ERK pathway is a multi-tiered cascade that relays extracellular signals to the cell nucleus, culminating in the regulation of gene expression.[7][8] The core of this pathway consists of a three-kinase module: a MAP kinase kinase kinase (MAP3K, e.g., Raf), a MAP kinase kinase (MAP2K, e.g., MEK), and a MAP kinase (MAPK, e.g., ERK).[2] Activating mutations in components of this pathway, most notably the B-Raf V600E mutation, are prevalent in various cancers, including melanoma and colorectal cancer, leading to constitutive pathway activation and uncontrolled cell growth.[9][10][11]

Inhibitors targeting different nodes of this pathway have shown significant clinical success.[3][12] The compound at the center of this guide, 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea, will be investigated for its potential to disrupt this oncogenic signaling.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binding & Activation RAS RAS RTK->RAS Activation BRAF B-Raf RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Translocation & Activation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Gene Expression

Figure 1: Simplified representation of the MAPK/ERK signaling pathway.

Experimental Protocols

Part 1: In Vitro Kinase Inhibition Assay

This initial step aims to determine the direct inhibitory effect of the compound on purified kinase enzymes.[13] A variety of assay formats can be employed, including radiometric, fluorescence-based, or luminescence-based methods.[13][14] Here, we describe a common luminescence-based assay that quantifies ATP consumption.

Principle: Active kinases consume ATP to phosphorylate their substrates. The amount of remaining ATP is inversely proportional to kinase activity. A luminescent reporter system can be used to quantify ATP levels.

Materials:

  • Recombinant human B-Raf (wild-type and V600E mutant), MEK1, and ERK2 kinases

  • Myelin Basic Protein (MBP) as a generic kinase substrate

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • Luminescence-based ATP detection kit

  • White, opaque 96- or 384-well plates

  • Multimode microplate reader with luminescence detection capability

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a dilution series (e.g., 100 µM to 1 nM) in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted compound or control (DMSO, Staurosporine) to the wells of the microplate.

    • Add 10 µL of a kinase/substrate mix (containing the kinase of interest and MBP) to each well.[15]

    • Pre-incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiation of Kinase Reaction:

    • Add 10 µL of ATP solution to each well to start the reaction.[15] The final ATP concentration should be at or near the Km for the specific kinase to accurately determine IC50 values for competitive inhibitors.[16]

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Add 25 µL of the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[]

Expected Outcome and Interpretation: A potent inhibitor will result in a low IC50 value, indicating that a low concentration of the compound is required to inhibit 50% of the kinase activity. Comparing the IC50 values for wild-type and mutant B-Raf can provide insights into the compound's selectivity.

CompoundTarget KinaseIC50 (nM) [Hypothetical]
3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyureaB-Raf V600E50
3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyureaB-Raf (WT)800
Vemurafenib (Control)B-Raf V600E31
Staurosporine (Control)B-Raf V600E5

Table 1: Example of in vitro kinase inhibition data.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound Compound Dilution Series Plate Add Compound to Plate Compound->Plate Kinase Kinase & Substrate Mix Kinase->Plate Incubate1 Pre-incubation Plate->Incubate1 AddATP Add ATP (Start Reaction) Incubate1->AddATP Incubate2 Incubate at 30°C AddATP->Incubate2 Detect Add Luminescence Reagent Incubate2->Detect Read Read Luminescence Detect->Read Analyze Calculate IC50 Read->Analyze

Figure 2: Workflow for the in vitro kinase inhibition assay.

Part 2: Cell-Based Phosphorylation Assay

To validate the findings from the in vitro assay, it is crucial to assess the compound's activity in a cellular context.[18][19] This assay measures the inhibition of phosphorylation of a downstream target of the kinase of interest within intact cells.

Principle: In cancer cell lines with an activated MAPK pathway (e.g., A375 melanoma cells with the B-Raf V600E mutation), ERK is constitutively phosphorylated. An effective B-Raf inhibitor will block this phosphorylation. This can be quantified using methods like Western blotting or cell-based ELISA.[18][20]

Materials:

  • A375 human melanoma cell line (B-Raf V600E positive)

  • Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics

  • 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea (test compound)

  • DMSO (vehicle control)

  • Vemurafenib (positive control)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment:

    • Seed A375 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound, DMSO, or Vemurafenib for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.[21]

    • Clarify the lysates by centrifugation.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate.

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK and total-ERK.

    • Normalize the phospho-ERK signal to the total-ERK signal for each sample.

    • Determine the concentration of the compound that inhibits ERK phosphorylation by 50% (IC50) in the cellular context.

Expected Outcome and Interpretation: A decrease in the ratio of phosphorylated ERK to total ERK with increasing compound concentration indicates successful target engagement and pathway inhibition in a cellular environment.[22] This provides crucial evidence that the compound can penetrate the cell membrane and inhibit its target in a physiological setting.

Treatmentp-ERK / Total ERK Ratio (Normalized) [Hypothetical]
DMSO (Vehicle)1.0
3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea (100 nM)0.45
3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea (1 µM)0.12
Vemurafenib (100 nM)0.38

Table 2: Example of cell-based phosphorylation assay results.

Conclusion and Future Directions

These protocols provide a robust framework for the initial characterization of 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea as a potential kinase inhibitor. Positive results from both the in vitro and cell-based assays would warrant further investigation, including:

  • Kinome-wide selectivity profiling: To assess the compound's specificity against a broad panel of kinases.

  • Mechanism of action studies: To confirm its binding mode (e.g., ATP-competitive vs. non-competitive).

  • Cell proliferation/viability assays: To determine its anti-proliferative effects on cancer cell lines.[18]

  • In vivo efficacy studies: To evaluate its anti-tumor activity in animal models.

By systematically applying these methodologies, researchers can effectively evaluate the therapeutic potential of this novel compound and advance its development as a targeted anti-cancer agent.

References

  • BMG LABTECH. (2020, September 1). Kinase assays.
  • BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Selleck Chemicals. (n.d.). ERK inhibitors | ERK activators | pathway | protein.
  • Wikipedia. (n.d.). MAPK/ERK pathway.
  • An, S., & Kim, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8785. [Link]

  • protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of BRAF V600 mutation. Retrieved from [Link]

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual review of biochemistry, 80, 769–795.
  • Roskoski, R., Jr. (2010). RAF protein-serine/threonine kinases: structure and regulation.
  • Holder, S., & Zuercher, W. J. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Chemical Biology, 9(12), 2736-2743.
  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature reviews. Drug discovery, 17(5), 353–377.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • YouTube. (2025, January 9). MAPK Signaling Pathway| Basic Science Series. Retrieved from [Link]

  • Lito, P., Rosen, N., & Solit, D. B. (2013). Tumor adaptation and resistance to RAF inhibitors.
  • Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279–3290.
  • Santarpia, L., Lippman, S. M., & El-Naggar, A. K. (2012). Targeting the MAPK-RAS-RAF signaling pathway in cancer therapy. Expert opinion on therapeutic targets, 16(1), 103–119.
  • Holderfield, M., Deuker, M. M., McCormick, F., & McMahon, M. (2014). Targeting RAF kinases for cancer therapy: BRAF-mutated melanoma and beyond.
  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, J. (2013). A broad activity screen in support of a chemogenomic map for kinase signalling research and drug discovery. The Biochemical journal, 451(2), 313–328.
  • Karoulia, Z., Gavathiotis, E., & Poulikakos, P. I. (2017). New perspectives for targeting RAF kinase in human cancer.
  • Haling, J. R., Sudhamsu, J., Yen, I., Sideris, S., Sandoval, W., Phung, W., ... & Shokat, K. M. (2014). Structure of the BRAF-MEK1-14-3-3 complex reveals a kinase-independent role for BRAF. Cell, 156(6), 1213–1225.
  • Lavoie, H., & Therrien, M. (2015). Regulation of the RAF-MEK-ERK signalling cascade: a fifteen-year perspective. Seminars in cell & developmental biology, 41, 44–54.
  • Drosten, M., & Barbacid, M. (2020). Targeting the MAPK Pathway in KRAS-Driven Tumors. Cancer cell, 37(4), 543–550.
  • Samatar, A. A., & Poulikakos, P. I. (2014). Targeting RAS-ERK signalling in cancer: promises and challenges. Nature reviews. Drug discovery, 13(12), 928–942.
  • Roskoski, R., Jr. (2012). ERK1/2 MAP kinases: structure, function, and regulation. Pharmacological research, 66(2), 105–143.
  • Cichowski, K., & Jänne, P. A. (2010). Drug discovery: inhibitors that activate.

Sources

Application of GW788388 (CAS 149282-22-4) in Neurodegenerative Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the application of GW788388 (CAS 149282-22-4), a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, activin-like kinase 5 (ALK5), in the context of neurodegenerative disease research. We will delve into the mechanistic rationale for its use, provide detailed protocols for in vitro and in vivo studies, and discuss the interpretation of experimental outcomes. This document is intended for researchers, scientists, and drug development professionals exploring novel therapeutic strategies for diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS).

Introduction: The Dual Role of TGF-β Signaling in Neurodegeneration

The TGF-β signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1] In the central nervous system (CNS), its role is multifaceted and context-dependent, presenting both neuroprotective and detrimental effects.[2] Dysregulation of this pathway has been implicated in the pathogenesis of several neurodegenerative disorders.[1]

TGF-β1, a key ligand in this pathway, can exert neuroprotective effects by promoting neuronal survival and modulating neuroinflammation.[3] However, chronic elevation of TGF-β signaling can lead to detrimental outcomes such as glial scarring, fibrosis, and the promotion of a pro-inflammatory microenvironment, all of which can contribute to disease progression.[4][5] This dual nature makes the targeted modulation of the TGF-β pathway a compelling, yet complex, therapeutic strategy.

GW788388 emerges as a valuable research tool in this context. It is a potent, orally active inhibitor of the TGF-β type I receptor kinase (ALK5), and has been shown to also inhibit ALK4 and ALK7.[6][7] By blocking the phosphorylation of downstream mediators Smad2 and Smad3, GW788388 effectively attenuates TGF-β signaling.[6] Its utility has been demonstrated in various models of fibrosis, and its application is now being explored in the more nuanced landscape of neurodegenerative disease.[8][9]

Mechanism of Action of GW788388

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI/ALK5).[6] This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3.[10] These phosphorylated R-Smads then form a complex with the common-mediator Smad (co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes.[6]

GW788388 acts as an ATP-competitive inhibitor of the ALK5 kinase domain.[8] By binding to this site, it prevents the autophosphorylation and activation of ALK5, thereby blocking the subsequent phosphorylation of Smad2 and Smad3 and halting the downstream signaling cascade.[6]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TbetaRII TβRII TGF_beta->TbetaRII 1. Binding ALK5 TβRI (ALK5) TbetaRII->ALK5 2. Recruitment & Phosphorylation Smad23 Smad2/3 ALK5->Smad23 3. Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex 4. Complex Formation Gene_transcription Target Gene Transcription Smad_complex->Gene_transcription 5. Nuclear Translocation & Gene Regulation GW788388 GW788388 (CAS 149282-22-4) GW788388->ALK5 Inhibition

Figure 1: Mechanism of action of GW788388 in the TGF-β signaling pathway.

Key Applications in Neurodegenerative Disease Models

The rationale for using GW788388 in neurodegenerative disease research stems from the multifaceted involvement of TGF-β signaling in these conditions.

  • Alzheimer's Disease (AD): In AD, TGF-β signaling has a complex role. It has been implicated in both the clearance and deposition of amyloid-beta (Aβ) and can influence neuroinflammation and tau pathology.[11][12] Inhibition of ALK5 could potentially mitigate the detrimental pro-inflammatory and fibrotic responses mediated by TGF-β in the later stages of the disease.

  • Parkinson's Disease (PD): Neuroinflammation is a key component of PD pathogenesis. Modulating the inflammatory response through TGF-β signaling inhibition could be a therapeutic avenue.

  • Amyotrophic Lateral Sclerosis (ALS): Elevated TGF-β levels are observed in ALS patients and are associated with motor neuron degeneration and muscle fibrosis.[5][13] Inhibition of this pathway is being investigated as a strategy to slow disease progression.[14]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific experimental systems.

In Vitro Applications

a) Investigating Neuroprotection against Aβ-induced Toxicity

This protocol outlines a method to assess the protective effects of GW788388 on neuronal cells exposed to amyloid-beta oligomers, a key pathological driver in Alzheimer's disease.

  • Cell Culture:

    • Human neuroblastoma cells (e.g., SH-SY5Y) or primary cortical neurons are suitable models.

    • Culture cells to 70-80% confluency in appropriate media.

  • Preparation of Aβ Oligomers:

    • Prepare Aβ1-42 oligomers according to established protocols.

  • Treatment Protocol:

    • Pre-treat cells with varying concentrations of GW788388 (e.g., 0.1, 1, 5, 10 µM) for 2 hours. A vehicle control (DMSO) should be included.

    • Add pre-aggregated Aβ1-42 oligomers to the culture media at a final concentration known to induce toxicity (e.g., 5-10 µM).

    • Incubate for 24-48 hours.

  • Endpoint Analysis:

    • Cell Viability: Assess using MTT or LDH assays.

    • Apoptosis: Measure caspase-3/7 activity or use TUNEL staining.

    • Western Blot: Analyze levels of phosphorylated Tau, cleaved caspase-3, and other relevant markers.

b) Modulation of Microglial Activation

This protocol aims to determine the effect of GW788388 on the inflammatory response of microglia, the resident immune cells of the brain.

  • Cell Culture:

    • Use primary microglia or immortalized microglial cell lines (e.g., BV-2).

  • Treatment Protocol:

    • Pre-treat microglia with GW788388 (e.g., 1, 5, 10 µM) for 2 hours.

    • Stimulate with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL).

    • Incubate for 6-24 hours.

  • Endpoint Analysis:

    • Cytokine Release: Measure levels of TNF-α, IL-1β, and IL-6 in the culture supernatant using ELISA.

    • Nitric Oxide Production: Quantify nitrite levels in the supernatant using the Griess assay.

    • Gene Expression: Analyze mRNA levels of pro-inflammatory and anti-inflammatory markers by qRT-PCR.

    • Phagocytosis Assay: Assess the effect of GW788388 on the phagocytic capacity of microglia.

c) Assessment of Blood-Brain Barrier Permeability

This in vitro model assesses the integrity of the blood-brain barrier (BBB), which is often compromised in neurodegenerative diseases.

  • Model:

    • Utilize an in vitro BBB model consisting of a co-culture of brain endothelial cells, pericytes, and astrocytes.

  • Treatment Protocol:

    • Treat the endothelial cell monolayer with TGF-β1 (e.g., 10 ng/mL) in the presence or absence of GW788388 (e.g., 1 µM) for 24 hours.[15]

  • Endpoint Analysis:

    • Transendothelial Electrical Resistance (TEER): Measure TEER to assess the integrity of the tight junctions.

    • Permeability Assay: Quantify the passage of fluorescently labeled dextran across the endothelial monolayer.

    • Western Blot/Immunofluorescence: Analyze the expression and localization of tight junction proteins such as claudin-5 and ZO-1.

In Vivo Applications

a) Administration of GW788388 in a Mouse Model of Neurodegeneration

This protocol describes the oral administration of GW788388 to a mouse model of a neurodegenerative disease, such as the MPTP model for Parkinson's disease.

  • Animal Model:

    • Use an appropriate mouse model for the disease of interest (e.g., MPTP-induced Parkinson's disease model).

  • Drug Preparation and Administration:

    • Prepare GW788388 in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose with 0.1% Tween 80).

    • Administer GW788388 by oral gavage once daily.[6] Dosing can range from 10 to 50 mg/kg, and should be optimized based on pharmacokinetic studies.[4]

  • Experimental Timeline:

    • Begin GW788388 treatment before or after the induction of the disease pathology, depending on the experimental question (preventative vs. therapeutic).

  • Endpoint Analysis:

    • Behavioral Tests: Conduct relevant behavioral assessments (e.g., rotarod for motor function, Morris water maze for cognitive function).

    • Immunohistochemistry: Analyze brain tissue for markers of neurodegeneration (e.g., tyrosine hydroxylase for dopaminergic neurons in PD), neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and the specific pathology (e.g., Aβ plaques, α-synuclein aggregates).

    • Biochemical Analysis: Measure neurotransmitter levels in specific brain regions using HPLC.

in_vivo_workflow cluster_setup Experimental Setup cluster_treatment Treatment Regimen cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., MPTP for PD) Administration Daily Oral Administration (e.g., 10-50 mg/kg) Animal_Model->Administration Drug_Prep Prepare GW788388 (Oral Gavage) Drug_Prep->Administration Behavior Behavioral Testing (Motor, Cognitive) Administration->Behavior Histology Immunohistochemistry (Brain Tissue) Behavior->Histology Biochemistry Biochemical Analysis (Neurotransmitters) Histology->Biochemistry

Figure 2: General workflow for in vivo studies using GW788388.

Data Interpretation and Considerations

When interpreting data from studies using GW788388, it is crucial to consider the following:

  • Specificity: While GW788388 is a potent ALK5 inhibitor, it also shows activity against ALK4 and ALK7.[6] This should be taken into account when attributing observed effects solely to ALK5 inhibition.

  • Dosage and Pharmacokinetics: The optimal dose and treatment regimen will vary depending on the model system and the desired therapeutic window. Pharmacokinetic and pharmacodynamic studies are recommended to ensure adequate target engagement in the CNS.

  • Dual Role of TGF-β: Given the neuroprotective and detrimental roles of TGF-β signaling, the timing of intervention with GW788388 is critical. Inhibition of this pathway during the acute phase of an injury may be detrimental, while it could be beneficial in chronic neuroinflammatory conditions.

  • Off-Target Effects: As with any small molecule inhibitor, the potential for off-target effects should be considered. Appropriate control experiments are essential.

Quantitative Data Summary

ParameterValueAssay SystemReference
IC50 (ALK5 binding) 18 nMBiochemical Assay[2]
IC50 (TGF-β cellular assay) 93 nMCellular Assay[2]
Effective Concentration (in vitro BBB model) 1 µMBrain Endothelial Cell Monolayer[15]
Effective Concentration (hPSC-derived MGE cultures) 5 µMNeuronal Culture[16]
In Vivo Dosage (Oral Gavage in Mice) 10-50 mg/kg/dayFibrosis Models[4]

Conclusion

GW788388 is a valuable pharmacological tool for dissecting the complex role of TGF-β signaling in the pathogenesis of neurodegenerative diseases. Its ability to potently and selectively inhibit ALK5 allows for the targeted investigation of this pathway in various in vitro and in vivo models. The protocols and considerations outlined in this guide provide a framework for researchers to design and execute robust experiments aimed at exploring the therapeutic potential of modulating TGF-β signaling in the CNS. As our understanding of the intricate interplay of this pathway in neurodegeneration deepens, tools like GW788388 will be instrumental in paving the way for novel therapeutic interventions.

References

  • Lho, Y., et al. (2021). Effects of TGF-β1 Receptor Inhibitor GW788388 on the Epithelial to Mesenchymal Transition of Peritoneal Mesothelial Cells. International Journal of Molecular Sciences, 22(9), 4739. [Link]

  • Petersen, M., et al. (2008). Oral administration of GW788388, an inhibitor of TGF-beta type I and II receptor kinases, decreases renal fibrosis. Kidney International, 73(6), 705-715. [Link]

  • Gellibert, F., et al. (2006). Identification of 1,5-naphthyridine derivatives as a new series of potent and selective inhibitors of the transforming growth factor-beta type I receptor kinase domain. Journal of Medicinal Chemistry, 49(7), 2210-2221. [Link]

  • Singh, P., et al. (2021). Temporal Transcriptomic Analysis of Stress Response Pathways in iPSC-Derived Renal Proximal Tubule-Like Cells. Toxicological Sciences, 184(2), 224-237. [Link]

  • Chen, J. H., et al. (2019). The TGFβ1 Receptor Antagonist GW788388 Reduces JNK Activation and Protects Against Acetaminophen Hepatotoxicity in Mice. Toxicological Sciences, 170(2), 549-561. [Link]

  • Zhang, Z., et al. (2021). Amyloid-β toxicity modulates tau phosphorylation through the PAX6 signalling pathway. Brain. [Link]

  • Lim, J. C., et al. (2023). Inhibition of the Transforming Growth Factor-β Signaling Pathway Confers Neuroprotective Effects on Beta-Amyloid-Induced Direct Neurotoxicity and Microglia-Mediated Neuroinflammation. Biomedicines, 11(2), 487. [Link]

  • Ronaldson, P. T., et al. (2015). TGFβ1 exacerbates blood-brain barrier permeability in a mouse model of hepatic encephalopathy via upregulation of MMP9 and downregulation of claudin-5. Journal of Cerebral Blood Flow & Metabolism, 35(8), 1350-1360. [Link]

  • Galbiati, M., et al. (2020). Multiple Roles of Transforming Growth Factor Beta in Amyotrophic Lateral Sclerosis. International Journal of Molecular Sciences, 21(12), 4336. [Link]

  • de Gouville, A. C., et al. (2005). Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. British Journal of Pharmacology, 145(2), 196-204. [Link]

  • Endo, F., et al. (2015). The role of TGF-β superfamily signaling in neurological disorders. Journal of the Neurological Sciences, 349(1-2), 1-8. [Link]

  • Suzuki, Y., et al. (2019). A Review of the Mechanisms of Blood-Brain Barrier Permeability by Tissue-Type Plasminogen Activator Treatment for Cerebral Ischemia. Frontiers in Neuroscience, 13, 1067. [Link]

  • Prigge, M., et al. (2017). The TGF-β System As a Potential Pathogenic Player in Disease Modulation of Amyotrophic Lateral Sclerosis. Frontiers in Neurology, 8, 639. [Link]

  • Sroka, Z., et al. (2023). Neuroprotective Effects of Betanin in a Mouse Model of Parkinson's Disease: Behavioural and Neurotransmitter Pathway Insights. Molecules, 28(19), 6818. [Link]

  • Horvath, P., et al. (2020). In vitro Models of Neurodegenerative Diseases. Frontiers in Cellular Neuroscience, 14, 256. [Link]

  • BPS Bioscience. (n.d.). GW788388. Retrieved from [Link]

  • Hanson, L. R., et al. (2012). Intranasal Administration of CNS Therapeutics to Awake Mice. Journal of Visualized Experiments, (63), e4440. [Link]

  • Caraci, F., et al. (2023). TGF-β1 signalling in Alzheimer's pathology and cytoskeletal reorganization: a specialized Tau perspective. Cellular and Molecular Life Sciences, 80(4), 93. [Link]

  • Galbiati, M., et al. (2020). Multiple Roles of Transforming Growth Factor Beta in Amyotrophic Lateral Sclerosis. ResearchGate. [Link]

  • Sharma, A., et al. (2023). A systematic review for the development of Alzheimer's disease in in vitro models: a focus on different inducing agents. Egyptian Journal of Medical Human Genetics, 24(1), 125. [Link]

  • Belanger, M., et al. (2019). Blood-Brain Barrier Disruption Increases Amyloid-Related Pathology in TgSwDI Mice. International Journal of Molecular Sciences, 20(12), 2885. [Link]

  • Charles River Laboratories. (n.d.). Microglial Activation Assays. Retrieved from [Link]

  • Kim, H., et al. (2024). Dual effects of TGF-β inhibitor in ALS - inhibit contracture and neurodegeneration. Journal of Neurochemistry. [Link]

  • Sui, D., et al. (2014). In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. Journal of Visualized Experiments, (92), e51537. [Link]

  • Brown, J. (2015, October 19). Fighting Alzheimer's Disease: Kinase Inhibitor Molecules may Prevent the Body from Creating Toxic Amyloid Beta Protein. The Brink. [Link]

  • Fernandez-Suarez, D., et al. (2023). Protocol for in vivo analysis of pre- and post-synaptic protein function in mice. STAR Protocols, 4(3), 102434. [Link]

  • 2-Minute Neuroscience. (2015, September 18). 2-Minute Neuroscience: Blood-Brain Barrier [Video]. YouTube. [Link]

  • Sun, A. X., et al. (2019). Identification of TGFβ signaling as a regulator of interneuron neurogenesis in a human pluripotent stem cell model. Scientific Reports, 9(1), 1-13. [Link]

  • Taylor, J. M., et al. (2014). Microglial Activation Results in Inhibition of TGF-β-Regulated Gene Expression. Journal of Immunology, 193(3), 1363-1371. [Link]

  • Bonniaud, P., et al. (2022). Lung-restricted ALK5 inhibition avoids systemic toxicities associated with TGFβ pathway inhibition. American Journal of Physiology-Lung Cellular and Molecular Physiology, 322(3), L445-L458. [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of 3-(3,4-DICHLOROPHENYL)-1-(4-FLUOROBENZYL)-1-METHOXYUREA (CAS 149282-22-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Precautionary Approach to a Novel Compound

The core philosophy of these guidelines is "containment at the source," utilizing engineering controls as the primary means of exposure prevention, supplemented by rigorous administrative controls and appropriate personal protective equipment (PPE).[1]

Section 1: Understanding the Hazard Profile: An Evidence-Based Assessment

Due to the absence of a comprehensive Safety Data Sheet (SDS) with specific GHS classifications for CAS 149282-22-4, a hazard assessment must be inferred from its chemical structure and the general principles of chemical safety. Substituted ureas can exhibit a wide range of biological activities and toxicities. Therefore, it is prudent to assume the compound may be biologically active and potentially hazardous.

1.1. Globally Harmonized System (GHS) of Classification and Labelling of Chemicals

The GHS provides a standardized framework for communicating chemical hazards.[2][3][4] In the absence of specific data for CAS 149282-22-4, it should be handled as a compound with the potential for the following hazards, warranting the corresponding pictograms and signal words.[2]

Table 1: Assumed GHS Hazard Classification for CAS 149282-22-4

Hazard ClassAssumed CategoryPictogramSignal WordHazard Statement (Assumed)
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 or 4Skull and Crossbones or Exclamation MarkDanger or WarningH301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled. OR H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/IrritationCategory 2Exclamation MarkWarningH315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AExclamation MarkWarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single and Repeated Exposure)Category 1 or 2Health HazardDanger or WarningH370/H372: Causes damage to organs. OR H371/H373: May cause damage to organs.
Hazardous to the Aquatic EnvironmentCategory 1 or 2EnvironmentWarningH400/H410: Very toxic to aquatic life with long-lasting effects. OR H401/H411: Toxic to aquatic life with long-lasting effects.

1.2. Physical and Chemical Properties

While specific data is limited, some general properties can be noted.

Table 2: Physicochemical Properties of CAS 149282-22-4 and Related Compounds

PropertyValue/InformationSource
CAS 149282-22-4
Molecular FormulaC15H13Cl2FN2O2Inferred from structure
Molecular Weight343.18 g/mol Calculated
AppearanceLikely a solid at room temperatureAssumption
Related Compound: Tetramethylurea (CAS 632-22-4)
AppearanceColorless to slightly yellowish liquid[5]
OdorFaint, ammonia-like[5]
Boiling Point174-178°C[5]
Flash Point65°C[5]
Related Compound: Heptafluorobutyric acid (CAS 375-22-4)
AppearanceSolid[6]
Boiling Point121°C[6]
CorrosivityCauses severe skin burns and eye damage[6][7]

Section 2: Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure to potent compounds.[8][9] All handling of CAS 149282-22-4 should be conducted in a dedicated and controlled environment.

2.1. Primary Containment

  • Weighing and Aliquoting: All weighing and preparation of stock solutions must be performed within a containment ventilated enclosure (CVE), also known as a powder containment hood or balance enclosure. For highly potent compounds, a glovebox or isolator is recommended.[9]

  • Solution Handling: All manipulations of solutions containing the compound should be carried out in a certified chemical fume hood.

2.2. Facility Design

  • Controlled Access: The area where the compound is handled should be a designated potent compound handling area with restricted access.

  • Ventilation: The laboratory should have single-pass air with negative pressure relative to adjacent areas to prevent the escape of airborne contaminants.[8] Air from the potent compound handling area should be HEPA filtered before being exhausted.[8]

  • Decontamination: A dedicated sink and emergency eyewash/shower station must be readily accessible.

Section 3: Standard Operating Procedures (SOPs) for Handling

Adherence to well-defined SOPs is critical for safe handling.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling CAS 149282-22-4.

  • Gloves: Double gloving with nitrile gloves is required. Change gloves frequently and immediately if contaminated.

  • Eye Protection: Chemical splash goggles and a face shield are necessary.

  • Lab Coat: A disposable, solid-front lab coat with tight-fitting cuffs is essential.

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) may be required depending on the scale of work and the potential for aerosolization. A risk assessment should be conducted to determine the appropriate level of respiratory protection.

3.2. Weighing Protocol (in a CVE)

  • Preparation: Decontaminate the CVE work surface. Gather all necessary equipment (spatula, weigh paper, vials, etc.) and place it inside the CVE.

  • Tare: Place the receiving vial on the analytical balance and tare.

  • Dispensing: Carefully dispense the desired amount of the compound onto the weigh paper. Use a light touch to avoid generating dust.

  • Transfer: Transfer the weighed compound into the tared vial.

  • Seal: Securely cap the vial.

  • Decontaminate: Wipe the exterior of the vial with a suitable deactivating solution (see Section 5).

  • Clean-up: Carefully clean the balance and CVE work surface. All disposable materials used in the process should be treated as hazardous waste.

3.3. Solution Preparation Protocol (in a Chemical Fume Hood)

  • Preparation: Ensure the fume hood sash is at the appropriate height. Gather all necessary equipment.

  • Solvent Addition: Add the desired solvent to the vial containing the pre-weighed compound.

  • Dissolution: Cap the vial and mix gently (vortex or sonicate) until the compound is fully dissolved.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Section 4: Storage and Inventory Management

Proper storage and inventory management are crucial for safety and regulatory compliance.[10][11][12]

4.1. Storage Conditions

  • Primary Container: Store the compound in its original, tightly sealed container.

  • Secondary Containment: Place the primary container within a clearly labeled, unbreakable secondary container.

  • Location: Store in a designated, locked, and ventilated cabinet away from incompatible materials. Consider any specific storage requirements such as temperature or light sensitivity.

  • Segregation: Store separately from strong acids, bases, and oxidizing agents.

4.2. Chemical Inventory Management

A meticulous inventory system is essential for tracking potent compounds.[10][11][12][13][14]

  • Logbook: Maintain a detailed logbook for CAS 149282-22-4, recording the date of receipt, amount received, amounts dispensed, date of dispensing, and the name of the user.

  • Labeling: All containers must be clearly labeled with the chemical name, CAS number, and hazard pictograms.[10]

  • Audits: Conduct regular audits of the inventory to ensure accuracy and identify any discrepancies.[11][13]

Section 5: Emergency Procedures: Spill and Exposure Response

A well-rehearsed emergency plan is critical.[15][16][17][18][19]

5.1. Spill Response

The response to a spill depends on its size and location.

  • Minor Spill (inside a fume hood/CVE):

    • Alert others in the immediate area.[17][18][19]

    • Wear appropriate PPE.[18][19]

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[15][19]

    • Carefully collect the absorbed material into a labeled hazardous waste container.[15][19]

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill (outside of primary containment):

    • Evacuate the immediate area and alert others.[17]

    • If the spill is flammable, turn off all ignition sources.[18]

    • Close the doors to the affected area to contain vapors.[17][18]

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[17]

5.2. Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][20] Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6][20] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[20] Rinse mouth with water. Seek immediate medical attention.

Section 6: Waste Disposal

All waste contaminated with CAS 149282-22-4 must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste (gloves, weigh paper, absorbent materials) in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, leak-proof hazardous waste container.

  • Disposal: Arrange for disposal through your institution's EHS department in accordance with local, state, and federal regulations.

Section 7: Visualizing Workflows and Logical Relationships

Diagram 1: Safe Handling Workflow for CAS 149282-22-4

Safe Handling Workflow for CAS 149282-22-4 cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don PPE B Prepare work area (CVE/Fume Hood) A->B C Weighing (in CVE) B->C D Solution Preparation (in Fume Hood) C->D E Decontaminate work area D->E F Dispose of waste E->F G Doff PPE F->G

Caption: A flowchart illustrating the key steps for the safe handling of CAS 149282-22-4.

Diagram 2: Chemical Inventory Management Logic

Chemical Inventory Management Logic Receive Receive Chemical Log Log in Inventory System Receive->Log Store Secure Storage Log->Store Dispense Dispense for Use Store->Dispense Dispose Dispose of Expired/Empty Container Store->Dispose Update Update Inventory Dispense->Update Update->Store Audit Regular Audit Update->Audit Audit->Store Dispose->Log

Caption: A diagram showing the cyclical process of chemical inventory management.

References

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (n.d.). Chemical Hazard Classification (GHS). Retrieved from [Link]

  • Vector Solutions. (n.d.). Chemical inventory management best practices. Retrieved from [Link]

  • Esco Pharma. (2017, September 25). It's more than just being Fragile : How to Handle Potent Formulation? Retrieved from [Link]

  • Minini, M., & Barattini, M. (2005). Handling of high potency drugs: process and containment. WIT Press. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Heptafluorobutyric acid. Retrieved from [Link]

  • Simple But Needed. (2025, April 19). What are the best practices for maintaining a chemical inventory? Retrieved from [Link]

  • Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • Galati, G., & Dinyer, J. (2014). Handling of Highly Potent Pharmaceutical Compounds Effective strategies for Contract Manufacturing Organizations. Semantic Scholar. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification. In A Framework to Guide Selection of Chemical Alternatives. Retrieved from [Link]

  • Safety Storage Systems. (n.d.). Chemical Inventory Management: Best Practices. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Urea, tetramethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PCI Pharma Services. (2022, June 28). The challenges of handling and delivering highly potent oncology drugs. Retrieved from [Link]

  • Vertére. (2024, December 5). Chemical Inventory Management Best Practices. Retrieved from [Link]

  • The University of Western Australia. (2024, November 27). Laboratory emergency response procedures. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Using the GHS. Retrieved from [Link]

  • Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

  • Wikipedia. (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals. Retrieved from [Link]

  • Quartzy. (2024, July 2). Simplifying Chemical Inventory Management in the Lab. Retrieved from [Link]

  • IPS-Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • Veeprho. (n.d.). Tetramethylurea | CAS 632-22-4. Retrieved from [Link]

  • ERA Environmental Management Solutions. (2014, May 20). GHS Hazard Classification: Everything You Need to Know. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Enhancement for In Vitro Assays

Topic: Improving the Solubility of 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Poorly Soluble Compounds

Working with novel chemical entities frequently presents the challenge of poor aqueous solubility. Compounds like 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea, with its hydrophobic dichlorophenyl and fluorobenzyl groups, are predicted to have limited solubility in aqueous-based in vitro assay systems. This guide provides a comprehensive framework for systematically addressing and overcoming these solubility issues to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting with a new batch of 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea. How do I determine the best solvent for my stock solution?

Answer:

Recommended Initial Solvent Screen:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Dimethylformamide (DMF)

A systematic approach to creating stock solutions is crucial for assay integrity and reproducibility.[1]

Q2: My compound is not dissolving in DMSO at my desired stock concentration. What are my options?

Answer:

If the compound fails to dissolve in 100% DMSO even at common stock concentrations (e.g., 10-30 mM), you can employ several strategies:[2]

  • Mechanical Agitation: Gentle vortexing can help break up solid particles and increase the surface area for dissolution.[1]

  • Sonication: Using a water bath sonicator can provide the energy needed to dissolve stubborn compounds.[1]

  • Gentle Warming: Warming the solution in a 37°C water bath can increase the kinetic energy of the solvent and solute molecules, often aiding dissolution. However, be cautious, as heat can degrade some compounds.[1]

If these methods fail, it indicates that you may have exceeded the compound's solubility limit in DMSO. In this case, you will need to prepare a lower concentration stock solution.

Q3: I've successfully dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

Answer:

This phenomenon, often called "solvent shock," is a common problem when a concentrated organic stock solution is rapidly diluted into an aqueous buffer.[3] The abrupt change in solvent polarity causes the compound to crash out of solution.[3]

Strategies to Mitigate Precipitation:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create intermediate dilutions in 100% DMSO before the final dilution into the aqueous medium.[1]

  • Slow Addition with Mixing: Add the DMSO stock to the aqueous medium drop-wise while gently vortexing or stirring. This avoids localized high concentrations of the compound and solvent.[4]

  • Lower the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells.[5] It is critical to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%.[1][6]

Q4: Are there alternatives to using high concentrations of organic solvents that might be toxic to my cells?

Answer:

Yes, several advanced formulation strategies can enhance aqueous solubility and reduce reliance on high concentrations of organic solvents.

  • Co-solvents: The use of a water-miscible co-solvent can increase the solubility of hydrophobic compounds.[7][8] Common co-solvents used in pharmaceutical preparations include polyethylene glycol 400 (PEG 400) and propylene glycol.[9] These can be used in combination with DMSO or other primary solvents.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate poorly soluble drug molecules, forming water-soluble inclusion complexes.[10][11] This can improve solubility and bioavailability while potentially reducing drug toxicity.[10] Chemically modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin, offer even greater solubility.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a high-concentration stock solution.

Materials:

  • 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea powder

  • High-purity, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to achieve a 10 mM concentration in your desired volume of DMSO.

  • Weigh the compound: Carefully weigh the compound and transfer it into a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of sterile DMSO to the tube.[1]

  • Dissolve the compound:

    • Gently vortex the tube until the compound is completely dissolved.[1]

    • If the compound does not fully dissolve, sonicate the tube in a water bath for several minutes.[1]

    • Gentle warming in a 37°C water bath can also be applied if necessary.[1]

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed containers.[1]

Protocol 2: Serial Dilution for Working Solutions

This protocol describes how to prepare a series of working solutions from a concentrated stock, minimizing the risk of precipitation.

Procedure:

  • Prepare Intermediate Dilutions in 100% DMSO: Start with your high-concentration stock solution (e.g., 10 mM). Perform serial dilutions in 100% DMSO to achieve a range of intermediate concentrations.[1]

  • Final Dilution into Aqueous Medium:

    • Pre-warm your cell culture medium or assay buffer to 37°C.

    • For each final concentration, slowly add a small volume of the corresponding DMSO intermediate dilution to the pre-warmed medium while gently mixing.[4]

    • Ensure the final DMSO concentration in your assay remains below the cytotoxic limit for your specific cell line (typically ≤ 0.5%).[1][5]

Visual Guides and Workflows

Solubility Troubleshooting Workflow

Start Start: Compound Powder Prep_Stock Prepare 10 mM Stock in 100% DMSO Start->Prep_Stock Dissolved Completely Dissolved? Prep_Stock->Dissolved Troubleshoot_Dissolve Troubleshoot: 1. Vortex 2. Sonicate 3. Gentle Warming (37°C) Dissolved->Troubleshoot_Dissolve No Proceed_Dilution Proceed to Dilution in Aqueous Medium Dissolved->Proceed_Dilution Yes Yes_Dissolved Yes No_Dissolved No Still_Insoluble Still Insoluble? Troubleshoot_Dissolve->Still_Insoluble Lower_Stock Prepare Lower Concentration Stock Still_Insoluble->Lower_Stock Yes Still_Insoluble->Proceed_Dilution No Yes_Insoluble Yes No_Insoluble No Lower_Stock->Proceed_Dilution Add_to_Medium Add to Aqueous Medium Proceed_Dilution->Add_to_Medium Precipitate Precipitate Forms? Add_to_Medium->Precipitate Troubleshoot_Precipitate Troubleshoot Precipitation: - Slower addition with mixing - Stepwise dilution - Use co-solvents or cyclodextrins Precipitate->Troubleshoot_Precipitate Yes Success Success: Ready for Assay Precipitate->Success No No_Precipitate No Yes_Precipitate Yes Troubleshoot_Precipitate->Success Failure Consider Alternative Formulation

Caption: A decision tree for troubleshooting solubility issues.

Solvent and Formulation Options

cluster_0 Primary Solvents cluster_1 Solubility Enhancers DMSO DMSO Aqueous_Medium Aqueous Assay Medium DMSO->Aqueous_Medium Direct Dilution Ethanol Ethanol Ethanol->Aqueous_Medium Direct Dilution DMF DMF DMF->Aqueous_Medium Direct Dilution Cosolvents Co-solvents (e.g., PEG 400) Cosolvents->Aqueous_Medium Improved Formulation Cyclodextrins Cyclodextrins (e.g., HP-β-CD) Cyclodextrins->Aqueous_Medium Inclusion Complex

Caption: Overview of solvent and formulation choices.

Data Summary: Solvent Considerations

Solvent/AgentTypical Final Concentration in AssayKey Considerations
DMSO ≤ 0.5%Broad solvency. Can be cytotoxic at higher concentrations. Different cell types have varying sensitivity.[1][5]
Ethanol ≤ 0.5%Can have immunosuppressive effects. Volatile.[5]
Co-solvents (e.g., PEG 400) VariesCan enhance solubility but may have biological effects. Potential for precipitation upon dilution.[7]
Cyclodextrins VariesGenerally low cytotoxicity. Can improve stability and reduce side effects.[10]

References

  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 7(1). Available at: [Link]

  • Saleh, T., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(1), 103. Available at: [Link]

  • Kumar, S., & Singh, A. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 7(10), 3844-3852. Available at: [Link]

  • Aghabalaei, A., & Vatanara, A. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Research International, 34(46A), 1-11. Available at: [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell Life Science & Technology Co., Ltd. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1473266, [(3,4-Dichlorophenyl)methoxy]urea. Available at: [Link].

  • Sathesh Babu, P. R., & Bhaskaran, S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR, 5(5). Available at: [Link]

  • Mbah, C., Omeje, E., & Ugodi, G. (2016). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. European Journal of Biomedical and Pharmaceutical Sciences, 3(7), 522-527. Available at: [Link]

  • GE Healthcare Life Sciences. (2010). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare Laboratory Guideline. Available at: [Link]

  • Loftsson, T., & Jarvinen, T. (1999). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Pharmaceutica, 1(1), 1-11. Available at: [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate Q&A. Available at: [Link]

  • Shityakov, S., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 18(11), 14280-14294. Available at: [Link]

  • Ataman Kimya. 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). Product Information. Available at: [Link]

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. Available at: [Link]

  • ResearchGate. (2019). Precipitation in cell culture medium?. ResearchGate Q&A. Available at: [Link]

  • Ansari, M. J. (2017). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 7(07), 240-247. Available at: [Link]

  • ChemBK. 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea. Chemical Database. Available at: [Link]

  • Kumar, S., & Singh, P. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1753-1758. Available at: [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. Available at: [Link]

  • Impact Factor. (n.d.). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Impact Factor Journal. Available at: [Link]

  • BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Ask the Expert. Available at: [Link]

  • ResearchGate. (n.d.). Cyclodextrins & methods used for enhancing solubility of poorly water.... ResearchGate. Available at: [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Quora. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16854, Urea, (3,4-dichlorophenyl)-. Available at: [Link].

Sources

Technical Support Center: Substituted Urea Compound Stability in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with substituted urea compounds. This document addresses common stability issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Substituted ureas are a cornerstone of many research and drug discovery programs, but their reactivity can present challenges. This guide provides in-depth, experience-driven answers and troubleshooting protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: My substituted urea compound is showing a new peak on the HPLC/LC-MS after just 24 hours in DMSO at room temperature. What is happening?

This is a classic sign of compound degradation. The most common culprit is hydrolysis of the urea moiety. Even anhydrous-grade DMSO can readily absorb atmospheric moisture, and this water can act as a nucleophile, attacking the carbonyl carbon of the urea. This reaction is often accelerated by elevated temperatures and the presence of acidic or basic impurities.

Another possibility is a reaction with DMSO or its impurities. While generally stable, DMSO can contain trace amounts of dimethyl sulfide (DMS) and dimethyl sulfone (DMSO2). Under certain conditions, particularly exposure to light or heat, DMSO can also participate in oxidative reactions.

Q2: I thought DMSO was an aprotic, non-reactive solvent. Why is it causing my compound to degrade?

While DMSO is a polar aprotic solvent and is relatively inert compared to protic solvents like water or methanol, it is not completely unreactive. Its high hygroscopicity is its most significant liability in this context. A bottle of "anhydrous" DMSO opened just a few times can have a water content exceeding 0.1%, which is more than enough to hydrolyze sensitive compounds over time.

Furthermore, the stability of your specific substituted urea is critical. The electronic properties of the substituent groups on the urea nitrogen atoms heavily influence the electrophilicity of the carbonyl carbon. Electron-withdrawing groups can make the urea more susceptible to nucleophilic attack (hydrolysis), whereas bulky, electron-donating groups may enhance stability.

Q3: What is the best grade of DMSO to use for preparing stock solutions?

For maximum stability of sensitive compounds, you should always use a high-purity, anhydrous grade of DMSO packaged under an inert gas like argon or nitrogen. Look for specifications that guarantee low water content (<0.01%) and low levels of other impurities. For analytical work, using a spectrophotometric or HPLC-grade solvent is also crucial to avoid interference from solvent-related impurities in your chromatograms.

Q4: How should I properly store my substituted urea stock solutions in DMSO?

Proper storage is paramount to preventing degradation. The ideal storage protocol minimizes exposure to the three primary degradation accelerators: water, light, and heat.

  • Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C. This dramatically slows the rate of all chemical reactions, including hydrolysis.

  • Aliquotting: Avoid repeated freeze-thaw cycles. Upon creating a stock solution, immediately aliquot it into single-use volumes in appropriate vials. This prevents the introduction of atmospheric moisture into the main stock each time you need to use it.

  • Atmosphere: Use vials with tight-sealing caps, preferably with a PTFE or Teflon liner. For exceptionally sensitive compounds, overlaying the solution with a small amount of dry argon gas before capping can provide an extra layer of protection.

  • Light: Store vials in a dark place, such as a freezer box, or use amber vials to protect light-sensitive compounds from photodecomposition.

Part 2: Troubleshooting Guide & Protocols

This section provides structured approaches to diagnose and solve stability problems.

Issue: Unexpected Biological Assay Results or Loss of Potency

You observe a significant drop in the activity of your compound compared to previous batches or published data.

G cluster_0 Purity Check Outcome cluster_1 Degradant Analysis observe Observe Inconsistent Assay Results check_purity 1. Check Purity of Current DMSO Stock Solution (T=0) observe->check_purity Suspect Degradation pure Purity >98%? (Parent Compound) check_purity->pure run_stability 2. Run Accelerated Stability Study analyze 3. Analyze Degradants (LC-MS/MS) run_stability->analyze Degradation Observed hydrolysis Hydrolysis Product (Amine + CO2) analyze->hydrolysis Mass matches expected hydrolysis? other Other Adducts/ Fragments analyze->other Unexpected mass? pure->run_stability Yes impure Significant Impurities Present at T=0 pure->impure No conclusion_impure Conclusion: Initial compound or solvent was already compromised. Remake stock with new materials. impure->conclusion_impure Root Cause conclusion_hydrolysis Conclusion: Hydrolysis is the primary issue. Implement strict anhydrous handling and low-temperature storage. hydrolysis->conclusion_hydrolysis Actionable Insight conclusion_other Conclusion: Possible reaction with DMSO impurities or photodecomposition. Use higher purity DMSO and protect from light. other->conclusion_other Actionable Insight

Caption: Troubleshooting workflow for diagnosing compound instability.

This protocol allows you to quickly assess the short-term stability of your compound in DMSO.

Objective: To quantify the percentage of the parent compound remaining after incubation at an elevated temperature.

Materials:

  • Your substituted urea compound

  • High-purity, anhydrous DMSO (e.g., <0.01% water)

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Autosampler vials

  • Calibrated HPLC-UV or LC-MS system

Methodology:

  • Stock Solution Preparation:

    • Carefully weigh out your compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Do this in a controlled environment with low humidity if possible.

    • Vortex thoroughly to ensure complete dissolution.

  • Time-Zero (T=0) Sample:

    • Immediately take an aliquot of the 10 mM stock solution.

    • Dilute it to a final concentration of 10 µM in a 50:50 ACN:Water mixture. This dilution into an aqueous-organic mix effectively quenches the reaction.

    • Transfer to an autosampler vial and label as "T=0". This is your baseline reference.

  • Incubation:

    • Seal the main stock solution vial tightly.

    • Place the vial in a 37°C incubator. This elevated temperature accelerates potential degradation reactions.

  • Time-Point Samples:

    • At specified time points (e.g., 2h, 8h, 24h, 48h), remove the stock vial from the incubator.

    • Quickly prepare a 10 µM sample in the same manner as the T=0 sample.

    • Return the stock vial to the incubator immediately.

  • HPLC Analysis:

    • Analyze all time-point samples using a suitable reverse-phase HPLC method. A generic starting method is provided in the table below.

    • Integrate the peak area of the parent compound in each chromatogram.

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • A compound is generally considered unstable if the % remaining drops below 90% within 24-48 hours under these conditions.

Table 1: Generic HPLC Gradient for Stability Analysis

Time (min)% Water (0.1% FA)% Acetonitrile (0.1% FA)Flow Rate (mL/min)
0.09550.5
1.09550.5
5.05950.5
7.05950.5
7.19550.5
9.09550.5
Note: This method should be optimized for your specific compound.

Table 2: Example Stability Data Analysis

Time PointParent Peak Area% RemainingStability Assessment
T=01,543,200100.0%Baseline
T=8h1,498,70097.1%Stable
T=24h1,355,10087.8%Unstable
T=48h1,110,50071.9%Highly Unstable

Part 3: Mechanistic Insights

Understanding the chemical pathways of degradation is key to preventing them.

Primary Degradation Pathway: Hydrolysis

The most common failure mode for substituted ureas in non-anhydrous DMSO is hydrolysis.

G sub_urea Substituted Urea (R-NH(C=O)NH-R') ts Nucleophilic Attack sub_urea->ts reactants_label Reactants in DMSO water H₂O (from atmosphere) water->ts amine1 Amine 1 (R-NH₂) ts->amine1 plus2 + ts->plus2 plus3 + ts->plus3 products_label Degradation Products amine2 Amine 2 (R'-NH₂) co2 CO₂ plus1 + plus2->amine2 plus3->co2

Technical Support Center: Strategies to Mitigate Cytotoxicity of Dichlorophenyl Fluorobenzyl Methoxyurea Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dichlorophenyl fluorobenzyl methoxyurea compounds. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of observed cytotoxicity in your experiments. Our goal is to equip you with the rationale and practical protocols to understand and mitigate these cytotoxic effects, thereby enhancing the therapeutic potential of your lead compounds.

Understanding the Challenge: Sources of Cytotoxicity

Dichlorophenyl fluorobenzyl methoxyurea belongs to a class of compounds that often exhibit potent biological activity, frequently as kinase inhibitors. However, significant cytotoxicity can be a major hurdle in their development. This toxicity can stem from several sources:

  • On-Target Cytotoxicity: The intended pharmacological effect on the primary molecular target (e.g., a specific kinase crucial for cell survival) may be too potent, leading to the death of both target and non-target cells.

  • Off-Target Cytotoxicity: The compound may interact with unintended molecular targets (off-target effects), triggering toxic pathways unrelated to its primary mechanism of action.[1][2] Many small molecule drugs interact with unintended biological targets, which can lead to preclinical and clinical toxic events.[3]

  • Metabolite-Induced Toxicity: The metabolic breakdown of the parent compound by enzymes, such as the cytochrome P450 (CYP450) system, can produce toxic metabolites.[4][5] The CYP450 enzyme system is responsible for the biotransformation of many drugs into metabolites that can be excreted.[6] However, this process can sometimes generate reactive intermediates that lead to toxicity.[4]

  • Poor Physicochemical Properties: Low solubility can lead to compound precipitation in cell culture media, causing physical stress to cells and yielding misleading cytotoxicity data.

This guide will walk you through a systematic approach to first diagnose the likely cause of the observed cytotoxicity and then implement strategies to reduce it.

Troubleshooting Guide: A Step-by-Step Approach

Here, we present a series of questions you might be asking in the lab, followed by detailed experimental guidance.

Question 1: How can I confirm that the observed cytotoxicity is real and not an artifact of poor compound solubility?

Before embarking on complex biological assays, it's crucial to rule out solubility issues.

Experimental Protocol: Visual and Microscopic Solubility Assessment

  • Prepare a stock solution of your compound in a suitable solvent like DMSO at a high concentration (e.g., 10-20 mM).[7]

  • Serially dilute the stock solution in your cell culture medium to the final working concentrations.

  • Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles).

  • Incubate the compound-media mixtures under the same conditions as your cell-based assays (e.g., 37°C, 5% CO2) for the duration of your experiment.

  • Examine a small aliquot of each concentration under a microscope to check for crystalline structures.

Interpreting the Results:

ObservationInterpretationNext Steps
Clear solution at all concentrationsSolubility is likely not the primary issue.Proceed to biological investigations.
Precipitation at higher concentrationsCytotoxicity at these concentrations may be due to physical effects.Test a lower, soluble concentration range. Consider formulation strategies.
Precipitation at all tested concentrationsThe compound has very poor aqueous solubility.Reformulate the compound before further testing.
Question 2: Is the cytotoxicity due to on-target or off-target effects?

Differentiating between on-target and off-target effects is a critical step in understanding and mitigating cytotoxicity.[2]

Strategy 1: Kinase Profiling

A broad kinase screen can reveal the selectivity of your compound.[6][8][9]

Experimental Workflow: Kinase Panel Screening

Caption: Workflow for Kinase Profiling.

Strategy 2: Cell-Based Target Engagement Assays

These assays confirm if the compound is interacting with its intended target within a cellular context.[10]

Experimental Protocol: Western Blot for Target Phosphorylation

  • Select a cell line that expresses your target kinase.

  • Treat cells with a range of concentrations of your compound for a defined period.

  • Lyse the cells and quantify the protein concentration.

  • Perform SDS-PAGE and Western blotting using antibodies specific for both the total and phosphorylated forms of the target kinase and its downstream substrates.

  • Analyze the results: A dose-dependent decrease in the phosphorylation of the target and its substrates indicates on-target engagement.

Interpreting the Results:

Cytotoxicity ObservedTarget EngagementLikely Cause of Cytotoxicity
YesYesOn-target or a combination of on- and off-target effects.
YesNoOff-target effects are the likely culprit.
NoYesThe on-target effect is not cytotoxic in this cell line.
Question 3: Could a metabolite of my compound be causing the cytotoxicity?

Drug metabolism can lead to the formation of toxic byproducts.[4]

Experimental Protocol: In Vitro Cytochrome P450 (CYP) Inhibition Assay

This assay determines if your compound interacts with major drug-metabolizing enzymes.[1][11][12]

  • Incubate your compound with human liver microsomes, which contain a mixture of CYP enzymes.[12]

  • Use a cocktail of probe substrates, each specific for a different CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[1]

  • Quantify the formation of metabolites from the probe substrates using LC-MS/MS.

  • Calculate the IC50 value for the inhibition of each CYP isoform by your compound.[11]

Interpreting the Results:

  • Strong inhibition of a major CYP isoform (e.g., CYP3A4) suggests a high potential for drug-drug interactions and indicates that metabolism is a significant factor for your compound.

  • Further studies may be required to identify the specific metabolites and assess their individual toxicity, as recommended by the FDA.[3][13]

Question 4: What are the practical strategies to reduce the observed cytotoxicity?

Based on your findings from the diagnostic experiments, you can now implement targeted strategies to mitigate cytotoxicity.

Strategy 1: Formulation-Based Approaches

For compounds with poor solubility or to reduce systemic exposure, encapsulation into nanoparticles or liposomes is a powerful strategy.[14][15][16]

Experimental Workflow: Liposomal Encapsulation

Sources

Technical Support Center: Navigating the Metabolic Landscape of 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers investigating the metabolic fate of 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea. This guide is designed to provide in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the metabolic challenges associated with this compound, particularly within liver microsome systems. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve experimental hurdles, ensuring the generation of robust and reliable data in your drug development endeavors.

Introduction: The Challenge of Metabolic Instability

In early drug discovery, understanding a compound's metabolic stability is paramount.[1] It dictates crucial pharmacokinetic properties such as clearance, half-life, and oral bioavailability.[2] Compounds that are rapidly metabolized by liver enzymes, primarily Cytochrome P450s (CYPs), often fail to achieve therapeutic concentrations in the body.[3] The molecule 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea, with its multiple potential sites for enzymatic attack, presents a classic case for metabolic investigation. This guide will walk you through the process of assessing its stability, identifying its metabolic liabilities, and troubleshooting common experimental issues.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the in vitro metabolic assessment of 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea in liver microsomes.

Q1: My compound disappears almost instantly in my human liver microsome (HLM) assay, even at the earliest time point. What could be the cause?

A1: Extremely rapid disappearance can stem from several factors:

  • High Metabolic Lability: The compound may be a substrate for high-turnover CYP enzymes. The dichlorophenyl, fluorobenzyl, and methoxyurea moieties all present potential "soft spots" for metabolism.[2] Common initial metabolic routes for such structures include hydroxylation on the aromatic rings, N-dealkylation of the benzyl group, and O-demethylation of the methoxy group.[4]

  • Non-Enzymatic Degradation: The compound might be chemically unstable in the incubation buffer. To test this, run a control incubation without the NADPH cofactor (the primary fuel for most CYP enzymes). If the compound still degrades, the issue is likely chemical instability. Also, run a control with heat-inactivated microsomes; persistence of the compound in this control points towards enzymatic degradation.

  • Microsomal Binding: While less common for rapid disappearance, strong non-specific binding to microsomal proteins can reduce the concentration of the compound available for analysis, though this is usually accounted for in initial time points.

Q2: I'm observing no significant metabolism of my compound over a 60-minute incubation. Does this mean it's completely stable?

A2: Not necessarily. While it suggests lower clearance, several factors could lead to this observation:

  • Inactive Cofactors or Enzymes: Ensure your NADPH regenerating system is active and your microsomes have not been compromised by improper storage (e.g., repeated freeze-thaw cycles).[5] Always include a positive control compound with a known, moderate-to-high clearance rate (e.g., Verapamil, Testosterone) to validate your assay system. If the control is not metabolized, the issue lies with your reagents or protocol.

  • Low-Clearance Compound: The compound may genuinely have low intrinsic clearance, a desirable property in many drug candidates.[6] In such cases, extending the incubation time or increasing the microsomal protein concentration might be necessary to observe measurable turnover.

  • Non-CYP Metabolism: While microsomes are rich in CYP enzymes, other metabolic pathways might be involved that are not fully captured in this system.[7] If you suspect metabolism by enzymes like Uridine diphosphate-glucuronosyltransferases (UGTs), you may need to supplement the incubation with the appropriate cofactor (UDPGA).[8][9] However, UGTs typically act on metabolites formed by Phase I enzymes.[10]

Q3: What are the most probable metabolic "soft spots" on this molecule, and how can I identify them?

A3: Based on its structure, the primary metabolic hotspots are likely:

  • Aromatic Hydroxylation: The dichlorophenyl and fluorophenyl rings are susceptible to hydroxylation, mediated by CYPs. The position of hydroxylation can be influenced by the existing substituents.[11]

  • Benzylic Oxidation: The methylene bridge (-CH2-) of the fluorobenzyl group is a classic site for CYP-mediated hydroxylation, which can lead to further oxidation or cleavage.[2]

  • N-Debenzylation: Cleavage of the bond between the urea nitrogen and the benzyl group is a possible metabolic route.[4]

  • O-Demethylation: The -OCH3 group on the urea is a prime target for O-demethylation.

To identify these, you will need to perform a metabolite identification study using high-resolution mass spectrometry (LC-MS/MS).[12][13] By comparing the mass spectra of samples from incubations with and without NADPH, you can pinpoint new peaks corresponding to metabolites. The mass shift from the parent compound indicates the type of modification (e.g., a +16 Da shift suggests hydroxylation).

Q4: How can I determine which specific CYP enzymes are responsible for the metabolism?

A4: This process, known as reaction phenotyping, can be accomplished by co-incubating your compound with specific chemical inhibitors for major CYP isozymes.[3][14] For example:

  • Ketoconazole for CYP3A4

  • Quinidine for CYP2D6

  • Furafylline for CYP1A2

  • Ticlopidine for CYP2C19

A significant reduction in the rate of metabolism in the presence of a specific inhibitor points to the involvement of that particular enzyme.

Experimental Protocols & Data Interpretation

Protocol 1: Standard Metabolic Stability Assay in Human Liver Microsomes

This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
  • Test Compound Stock: 10 mM in DMSO.
  • HLM Stock: 20 mg/mL pooled human liver microsomes. Store at -80°C.
  • NADPH Regenerating System (NRS) Solution: Prepare according to the manufacturer's instructions (e.g., Corning Gentest™). This typically contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

2. Incubation Procedure:

  • Prepare a master mix by diluting HLM in phosphate buffer to a final concentration of 0.5 mg/mL.
  • Pre-warm the HLM master mix at 37°C for 5 minutes.
  • Prepare the test compound working solution by diluting the stock to 100 µM in buffer.
  • Initiate the reaction by adding the test compound to the HLM mix (final concentration 1 µM) and immediately add the NRS solution. For the negative control (T=0 and no-NRS), add an equal volume of buffer instead of the NRS.
  • Incubate the reaction plate at 37°C with gentle shaking.
  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 min), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
  • Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins.
  • Transfer the supernatant for analysis by LC-MS/MS.

3. Data Analysis:

  • Quantify the peak area ratio of the parent compound to the internal standard at each time point.
  • Plot the natural log of the percentage of the parent compound remaining versus time.
  • The slope of the linear regression line gives the elimination rate constant (k).
  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the formulas below.[15]

Table 1: Typical Incubation Conditions & Calculated Parameters

ParameterValuePurpose
Microsome Concentration0.5 mg/mLProvides sufficient enzymatic activity for most compounds.
Compound Concentration1 µMTypically below the Km for most enzymes, ensuring first-order kinetics.
Incubation Temperature37°CMimics physiological temperature.
pH7.4Optimal pH for most CYP enzymes.
Calculated Parameter Formula Description
Half-life (t½)0.693 / kTime required for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint)(0.693 / t½) / [Protein]Volume of liver plasma cleared of the drug per unit time per mg of microsomal protein (µL/min/mg).
Visualization of Experimental Workflow

The following diagram illustrates the key decision points and workflow for investigating metabolic instability.

G cluster_0 Phase 1: Stability Assessment cluster_1 Phase 2: Data Interpretation & Troubleshooting cluster_2 Phase 3: Follow-up Studies start Start: Compound of Interest stability_assay Perform Metabolic Stability Assay (HLM + NADPH) start->stability_assay no_nadph_control Control: HLM without NADPH start->no_nadph_control analysis LC-MS/MS Analysis: Quantify Parent Compound stability_assay->analysis no_nadph_control->analysis decision Metabolism Observed? analysis->decision stable Result: Low Clearance (Potentially Stable) decision->stable No unstable Result: High Clearance (Metabolically Unstable) decision->unstable Yes troubleshoot Troubleshoot Assay: - Check Controls - Reagent Integrity stable->troubleshoot met_id Metabolite Identification (High-Res MS) unstable->met_id phenotyping Reaction Phenotyping (CYP Inhibitors) met_id->phenotyping design Rational Drug Design: Block Metabolic Hotspots phenotyping->design

Caption: Workflow for assessing and addressing metabolic instability.

Proposed Metabolic Pathways

This diagram outlines the potential primary metabolic transformations for 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea mediated by liver microsomal enzymes.

G cluster_metabolites Potential Phase I Metabolites parent 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea (Parent Compound) M1 Aromatic Hydroxylation (+16 Da) parent->M1 CYPs M2 Benzylic Hydroxylation (+16 Da) parent->M2 CYPs M3 N-Debenzylation parent->M3 CYPs M4 O-Demethylation (-14 Da) parent->M4 CYPs

Caption: Predicted primary metabolic pathways in liver microsomes.

References

  • Di, L., & Obach, R. S. (2015). Addressing the Challenges of Low Clearance in Drug Research. AAPS J, 17(2), 348-355. [Link]

  • Ploeger, B. A., et al. (2025). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Molecular Pharmaceutics.
  • Hissin, P. J., & Hilf, R. (1976). Role of 3,4-dichlorophenyl methyl sulfone, a metabolite of o-dichlorobenzene, in the changes in hepatic microsomal drug-metabolizing enzymes caused by o-dichlorobenzene administration in rats. Toxicology and applied pharmacology, 36(2), 233-46. [Link]

  • Li, Y., et al. (2020). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 25(15), 3352. [Link]

  • ResearchGate. (2024). Analytical methodology for the determination of urea: Current practice and future trends. [Link]

  • Kelly, S. L., et al. (1997). Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol. Chemosphere, 34(11), 2323-32. [Link]

  • Chen, Y., et al. (2022). The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. Translational Oncology, 26, 101519. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • Sygnature Discovery. (n.d.). Metabolite characterisation to accelerate drug discovery. [Link]

  • Gorrod, J. W., & Gooderham, N. J. (1981). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica, 11(11), 781-93. [Link]

  • Cao, J., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of medicinal chemistry, 67(3), 1851-1870. [Link]

  • Abuirjeie, M. A., & Abdel-Hay, M. H. (1996). Analytical methods for measuring urea in pharmaceutical formulations. Journal of pharmaceutical and biomedical analysis, 14(8-10), 1229-34. [Link]

  • Canedo-Marroquín, G., et al. (2018). Uridine 5'-diphospho-glucronosyltrasferase: Its role in pharmacogenomics and human disease. Biomedical reports, 8(5), 395-401. [Link]

  • Biolabo. (2023). UREA Colorimetric Method. [Link]

  • Yasgar, A., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Journal of chemical information and modeling. [Link]

  • Ribeiro, V. R., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 3(1), 101140. [Link]

  • Czerwinski, M. (2019). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. SlidePlayer. [Link]

  • Dirty Medicine. (2019). P450 Enzyme System (Inducers, Inhibitors, & Subtypes). YouTube. [Link]

  • Kimura, M., et al. (1975). The metabolism of bencyclane [1-benzyl-1-(3-N,N-dimethylaminopropoxy)cycloheptane] in rat and man. Xenobiotica, 5(3), 141-50. [Link]

  • ResearchGate. (2014). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. [Link]

  • S. S. K. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(18), 4063. [Link]

  • Halpaap-Wood, K., et al. (1982). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Biochemical pharmacology, 31(10), 1849-56. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Wang, B., et al. (2018). Drug metabolism in drug discovery and development. Acta pharmaceutica Sinica. B, 8(5), 721-736. [Link]

  • XenoTech. (2021). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. YouTube. [Link]

  • Okereke, C. S., et al. (2016). Metabolism and disposition of 2-hydroxy-4-methoxybenzophenone, a sunscreen ingredient, in Harlan Sprague Dawley rats and B6C3F1/N mice; a species and route comparison. Xenobiotica, 46(11), 970-83. [Link]

  • Reaction Biology. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Wang, Y., et al. (2016). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. Molecules, 21(9), 1162. [Link]

  • University of Kansas Medical Center. (2015). Cytochromes P450. [Link]

  • Barbier, O., et al. (2004). Role of UDP-glucuronosyltransferases in steroid metabolism. Trends in endocrinology and metabolism: TEM, 15(4), 173-80. [Link]

  • AKJournals. (2024). Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review. Acta Chromatographica, 36(4). [Link]

  • Cao, J., et al. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Journal of medicinal chemistry. [Link]

  • Khan, M. (2022). Hotspot Mapping in Drug Design and Development. AZoLifeSciences. [Link]

  • Clinical Learning. (2024). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes. YouTube. [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link]

Sources

Technical Support Center: Troubleshooting Batch-to-Batch Variability in Custom Dichlorophenyl Urea Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for custom synthesized dichlorophenyl urea compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with batch-to-batch consistency. Dichlorophenyl ureas are a critical class of compounds, often investigated as kinase inhibitors and other therapeutic agents.[1] However, their synthesis and purification can be sensitive to subtle changes in reaction conditions, leading to variability that can compromise experimental reproducibility and delay drug development timelines.

This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you identify and control the sources of variability in your work.

Section 1: Understanding the Root Causes of Variability

Batch-to-batch variation is a common challenge in chemical manufacturing and research, often stemming from multiple interconnected factors.[2] A systematic approach to identifying the source of this variability is crucial for developing a robust and reproducible process.

FAQ 1: What are the most common sources of batch-to-batch variability in the synthesis of dichlorophenyl urea compounds?

The variability in producing dichlorophenyl urea compounds can be traced back to three main stages of the experimental workflow: Raw Materials, Synthesis Protocol, and Work-up & Purification.

  • Raw Materials: The quality and consistency of your starting materials are foundational to achieving reproducible results.[3][4][5]

    • Purity of Starting Materials: Trace impurities in your dichlorophenyl isocyanate or amine can act as catalysts or inhibitors, or participate in side reactions.

    • Supplier and Lot Number: Different suppliers may have different manufacturing processes, leading to variations in impurity profiles. Even different lots from the same supplier can have slight differences.[6]

    • Solvent Quality: The grade of the solvent, its water content, and the presence of stabilizers can all impact the reaction.

  • Synthesis Protocol: The execution of the synthesis is often the largest source of variability, especially when a process is not yet fully optimized.[7]

    • Reaction Stoichiometry: Inaccurate measurement of reagents can lead to incomplete reactions or an increase in side products.

    • Temperature Control: The reaction to form ureas from isocyanates is typically exothermic. Poor temperature control can lead to the formation of thermally-induced byproducts.[8]

    • Reaction Time and Mixing: Inconsistent reaction times or inefficient mixing can result in incomplete conversion.

    • Atmospheric Conditions: Isocyanates are sensitive to moisture. Reactions not performed under an inert atmosphere can lead to the formation of symmetric urea byproducts.

  • Work-up and Purification: The isolation and purification of the final product can introduce variability, especially in terms of final purity and yield.

    • Quenching and Extraction: The method used to quench the reaction and the efficiency of the extraction process can affect the recovery of the product.

    • Purification Method: The choice between crystallization and chromatography, and the specific parameters of the chosen method, can significantly impact the final purity and impurity profile.[9]

    • Drying: Incomplete drying can leave residual solvents, which can affect the accuracy of yield calculations and may impact downstream applications.

Below is a diagram illustrating the key sources of variability in the synthesis of dichlorophenyl urea compounds.

Caption: Key Sources of Batch-to-Batch Variability.

Section 2: Troubleshooting the Synthesis

The synthesis of dichlorophenyl ureas, most commonly through the reaction of a dichlorophenyl isocyanate with an amine, is generally a high-yielding and straightforward reaction.[10] However, subtle variations in the protocol can lead to significant differences in outcome.

FAQ 2: My reaction yield is inconsistent between batches. What should I investigate?

Inconsistent yields are a common problem and can often be traced back to a few key experimental parameters. A systematic approach to troubleshooting is essential.

  • Re-evaluate Your Reagents:

    • Isocyanate Reactivity: Isocyanates can degrade upon storage, especially if exposed to moisture. Consider using a fresh bottle or re-qualifying your existing stock via titration or IR spectroscopy.

    • Amine Purity: Ensure your amine is of high purity and free of contaminants.

    • Solvent Anhydrousness: Use a freshly opened bottle of anhydrous solvent or dry your solvent using appropriate methods (e.g., molecular sieves).

  • Analyze Your Reaction Conditions:

    • Temperature Monitoring: Are you monitoring the internal reaction temperature? The reaction is exothermic, and an uncontrolled temperature increase can lead to side reactions. Use an ice bath to maintain a consistent temperature, especially during the addition of the isocyanate.[11]

    • Addition Rate: A slow, dropwise addition of the isocyanate to the amine solution can help to control the exotherm and prevent the formation of localized "hot spots."

    • Stirring Efficiency: Ensure your reaction mixture is being stirred efficiently to ensure homogeneity.

  • Investigate the Work-up:

    • Product Precipitation: Many dichlorophenyl ureas are poorly soluble and may precipitate from the reaction mixture.[12] Ensure that you are quantitatively transferring all of the product during work-up.

    • Extraction pH: If your work-up involves an aqueous wash, ensure the pH is controlled to prevent your product from partitioning into the aqueous layer (if it has acidic or basic functionality).

FAQ 3: I am observing different impurity profiles in my crude product. What are the likely side reactions?

Different impurity profiles suggest that the reaction pathway is changing between batches. The most common side reactions in urea synthesis from isocyanates are:

  • Symmetrical Urea Formation: This occurs when the isocyanate reacts with water to form an unstable carbamic acid, which then decarboxylates to form an amine. This newly formed amine can then react with another molecule of isocyanate to form a symmetrical urea. This is a strong indication of moisture in your reaction.

  • Biuret Formation: At elevated temperatures, the isocyanate can react with the newly formed urea product to form a biuret.[13] This is often an issue if the reaction temperature is not well-controlled.

  • Reaction with Solvent: Some solvents, such as DMF, can react with isocyanates under certain conditions.

Below is a diagram illustrating the main reaction and potential side reactions.

G cluster_main Desired Reaction cluster_side1 Side Reaction 1 (Moisture) cluster_side2 Side Reaction 2 (Heat) A Dichlorophenyl Isocyanate C Dichlorophenyl Urea (Product) A->C + Amine B Amine B->C D Dichlorophenyl Isocyanate F Symmetrical Dichlorophenyl Urea D->F + Water, then another Isocyanate E Water E->F G Dichlorophenyl Isocyanate I Biuret Impurity G->I + Product (Heat) H Dichlorophenyl Urea (Product) H->I

Caption: Main and Side Reactions in Urea Synthesis.

Protocol: A Self-Validating Synthesis of a Generic Dichlorophenyl Urea

This protocol includes in-process checks to ensure consistency.

  • Reagent and Glassware Preparation:

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.

    • Use a fresh, unopened bottle of anhydrous solvent (e.g., THF or DCM).

    • Ensure the dichlorophenyl isocyanate and amine are of the highest purity available.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the amine (1.0 eq) and anhydrous solvent.

    • Cool the solution to 0°C using an ice bath.

  • Isocyanate Addition:

    • Dissolve the dichlorophenyl isocyanate (1.05 eq) in a separate flask with anhydrous solvent.

    • Add the isocyanate solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • In-Process Control (IPC):

    • After the addition is complete, let the reaction stir at 0°C for 1 hour.

    • Take a small aliquot of the reaction mixture and analyze it by TLC or rapid LC-MS to check for the disappearance of the starting amine.

    • If the reaction is not complete, allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC/LC-MS every hour.

  • Work-up and Isolation:

    • Once the reaction is complete, quench by the slow addition of water.

    • If the product precipitates, collect it by filtration, wash with cold solvent, and dry under vacuum.

    • If the product is soluble, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Documentation:

    • Record the source and lot numbers of all reagents.[6]

    • Document the reaction temperature profile, addition time, and total reaction time.

    • Note any visual observations, such as color changes or precipitation.[6]

Section 3: Optimizing Purification

The purification strategy can dramatically influence the final purity, yield, and even the solid-state form of your compound.

FAQ 4: My final compound purity is variable despite using the same purification method. Why?

This often points to inconsistencies in the crude material or the purification process itself.

  • Inconsistent Crude Material: If the impurity profile of your crude material changes from batch to batch, a standardized purification protocol may not be sufficient to remove all impurities effectively.

  • Crystallization Issues:

    • Supersaturation Rate: The rate of cooling or addition of an anti-solvent can affect crystal size and purity. Faster crystallization can trap impurities.

    • Solvent Choice: The choice of solvent is critical for effective purification by crystallization.[14]

  • Chromatography Issues:

    • Column Loading: Overloading a chromatography column can lead to poor separation.

    • Solvent Gradient: Small variations in the solvent gradient can affect the resolution of closely eluting impurities.

    • Stationary Phase Variability: Different batches or suppliers of silica gel can have slightly different properties.

FAQ 5: How do I choose the best purification strategy (e.g., crystallization vs. chromatography)?

The choice depends on the scale of your synthesis, the nature of the impurities, and the desired purity level.

  • Crystallization: This is the preferred method for large-scale purification as it is generally more cost-effective and scalable.[15] It is most effective when the impurities have significantly different solubility profiles from the product.

  • Chromatography: This method offers higher resolution and is excellent for removing closely related impurities.[16] It is often used for small-scale purification or when crystallization is not effective.

Below is a decision tree to help guide your choice of purification method.

G start Start: Crude Product scale Scale > 5g? start->scale crystallization_attempt Attempt Crystallization scale->crystallization_attempt Yes chromatography Use Flash Chromatography scale->chromatography No purity_check1 Purity > 98%? crystallization_attempt->purity_check1 purity_check1->chromatography No end_ok End: Pure Product purity_check1->end_ok Yes purity_check2 Purity > 98%? chromatography->purity_check2 purity_check2->end_ok Yes end_rework End: Rework or Re-purify purity_check2->end_rework No

Caption: Decision Tree for Purification Method Selection.

Section 4: Analytical Characterization for Consistency

Thorough analytical characterization is essential to confirm that each batch of your dichlorophenyl urea compound is consistent in terms of identity, purity, and solid-state form.[17]

FAQ 6: What analytical techniques are essential for confirming the consistency of my dichlorophenyl urea compound?

A combination of techniques is required to build a complete picture of your compound's quality.

Technique Purpose Information Provided
HPLC/UPLC Purity AssessmentQuantifies the main component and detects impurities.
LC-MS Impurity IdentificationProvides mass-to-charge ratio of the main component and impurities, aiding in their identification.[18]
¹H and ¹³C NMR Structure ConfirmationConfirms the chemical structure of the compound.
DSC Thermal PropertiesDetermines melting point and can indicate the presence of different polymorphs.[18]
XRPD Solid-State FormProvides a fingerprint of the crystalline structure, essential for identifying polymorphs.[19]
FAQ 7: How can I detect subtle differences between batches that might impact biological activity?

Subtle variations, such as the presence of different polymorphs, can have a significant impact on properties like solubility and bioavailability.[19]

  • Polymorphism: Different crystalline forms of the same compound are called polymorphs. They can have different physical properties. If your biological assays show variable results, it is crucial to check for polymorphism using techniques like DSC and XRPD.[20]

  • Low-Level Impurities: Even impurities present at low levels (<0.1%) can have potent biological activity. High-resolution LC-MS is a powerful tool for detecting and identifying these minor components.

Below is a workflow for comprehensive analytical characterization of your final compound.

G start Start: Final Compound hplc HPLC/UPLC for Purity (>98%?) start->hplc lcms LC-MS for Impurity ID hplc->lcms Yes fail Batch Fails (Investigate) hplc->fail No nmr NMR for Structure Confirmation lcms->nmr dsc DSC for Thermal Profile nmr->dsc xrpd XRPD for Polymorph ID dsc->xrpd compare Compare Data to Reference Batch xrpd->compare pass Batch Passes compare->pass compare->fail

Caption: Workflow for Comprehensive Analytical Characterization.

Section 5: Impact on Downstream Applications

The ultimate goal of producing consistent batches of a compound is to ensure the reproducibility of downstream experiments.

FAQ 8: Can minor, analytically undetectable variations between batches affect my biological assay results?

Yes. It is possible for variations that are below the detection limit of standard analytical techniques to have a biological effect. For example:

  • Trace Metal Contamination: Residual metals from catalysts or reactors can interfere with certain biological assays.

  • Enantiomeric Purity: If your molecule is chiral, small variations in enantiomeric excess can lead to different biological responses.

If you observe unexplained variability in your biological data, it is worth considering more specialized analytical techniques, such as ICP-MS for trace metal analysis or chiral HPLC for enantiomeric purity.

Conclusion

Addressing batch-to-batch variability in custom synthesized dichlorophenyl urea compounds requires a holistic approach that considers all aspects of the experimental workflow, from raw materials to final analytical characterization. By implementing robust protocols, in-process controls, and comprehensive analysis, researchers can ensure the consistency and quality of their compounds, leading to more reliable and reproducible scientific outcomes.

References

  • Vertex AI Search. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • Chemistry For Everyone. (2025, March 20).
  • IJEBIR. (2024). The Effect of Raw Material Quality and Production Process on Product Quality On Chips Business in Pringsewu Regency.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • Organic Chemistry Portal.
  • ResearchGate. Proline-derived dichlorophenyl-substituted urea as catalyst for “on-water” asymmetric addition reactions of oxoindoles to nitroolefins.
  • Scientific Reports. (2018, June 13).
  • Kewaunee. (2023, November 29).
  • NIH. (2017, September 13). Identification of Polymorphic Forms of Active Pharmaceutical Ingredient in Low-Concentration Dry Powder Formulations by Synchrotron X-Ray Powder Diffraction.
  • Sapio Sciences. (2025, March 3). Best Practices for Documenting Synthesis Steps and Managing Reagents.
  • NIH. (2022, November 25).
  • ResearchGate. (2025, August 7). From Batch to Continuous Chemical Synthesis—A Toolbox Approach.
  • Pharmaceutical Technology. Advancing Approaches in Detecting Polymorphism.
  • MDPI. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • PubMed Central.
  • The Royal Society of Chemistry. Experimental reporting.
  • Agilent.
  • ResearchGate. (2025, August 10).
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Taylor & Francis. (2020, August 4).
  • Thermo Fisher Scientific.
  • New Drug Discoveries. (2010, August 19). Polymorph screening in pharmaceutical development.
  • YouTube. (2021, February 4). the organic chemistry lab report & scientific writing.
  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety.
  • NIH.
  • ACS Sustainable Chemistry & Engineering. (2022, December 27).
  • BOC Sciences. Urea Impurities.
  • The Insight Partners. (2025, October 9). Why Are Synthetic Small Molecule APIs Commonly Used in Healthcare?.
  • ResearchGate. (2025, August 7). N, N′-Dichloro Bis(2,4,6-Trichlorophenyl) Urea (CC-2)
  • EPIC Systems Group. 8 Key Challenges To Pilot Plant Scale-Up.
  • PharmaCompass.com.
  • Google Patents.
  • ResearchGate. (2025, August 9). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
  • Google Patents.
  • ACS Publications. Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes.
  • HQTS. (2024, September 17).
  • Proconex. (2025, February 5). How Batch Processing Enhances Product Quality and Consistency.
  • MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea.
  • PubMed. (2024, May 15). Identification and quantification techniques of polymorphic forms - A review.
  • Pharmaceutical Technology. (2006, June 16). Industry Examines Approaches for Characterizing APIs.
  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • University of the Fraser Valley. How to write a lab report.pdf.
  • Longdom Publishing. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
  • Google Patents. Novel process for synthesis of heteroaryl-substituted urea compounds.
  • Organic Chemistry Portal.
  • DoMyEssay. (2024, May 28). How to Write a Chemistry Lab Report: Essential Guide with Tips.
  • European Patent Office. (2007, November 21). Method for purifying aqueous urea solution.
  • Re:Build Optimation. The Ultimate Chemical Manufacturing Scale-Up Checklist.
  • ResearchGate. (2025, August 6). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes.
  • AZoM. (2024, November 12).

Sources

Validation & Comparative

Navigating the Uncharted Territory of CAS 149282-22-4: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, the landscape of novel chemical entities is vast and often opaque. This guide addresses CAS 149282-22-4, chemically identified as 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea, a compound for which public domain data on biological activity and therapeutic application is currently not available. In the absence of established benchmarks, this document serves as a foundational framework for initiating a comprehensive investigation into its potential pharmacological profile.

The exploration of a novel chemical entity without a known biological target or therapeutic indication presents a unique challenge. Standard comparison guides benchmark a new molecule against existing standards of care. However, for a compound like CAS 149282-22-4, the initial task is not comparison but discovery. This guide, therefore, pivots from a direct comparative analysis to a strategic outline for elucidating the compound's mechanism of action and potential therapeutic value.

Section 1: Characterization of CAS 149282-22-4 - The Knowns

Before delving into experimental exploration, a thorough understanding of the molecule's fundamental properties is paramount.

PropertyValueSource
CAS Number 149282-22-4Chemical Abstracts Service
Chemical Name 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyureaN/A
Molecular Formula C₁₅H₁₃Cl₂FN₂O₂N/A
Molecular Weight 343.18 g/mol N/A

Section 2: The Path to Discovery - A Proposed Workflow for Unveiling Biological Activity

The core of this guide is a structured, multi-pronged approach to systematically screen for and validate the biological activity of CAS 149282-22-4. This workflow is designed to be self-validating, with each stage building upon the data generated in the previous one.

Caption: A proposed workflow for the systematic evaluation of CAS 149282-22-4's biological activity.

High-Throughput Screening (HTS): Casting a Wide Net

The initial step involves broad-based screening to identify potential areas of biological activity. The choice of assays is critical and should encompass a diverse range of cellular processes.

Experimental Protocol: High-Throughput Phenotypic Screening

  • Cell Line Selection: Utilize a panel of well-characterized human cancer cell lines (e.g., NCI-60 panel) and normal human cell lines to assess broad cytotoxicity and potential for selective anti-cancer activity.

  • Assay Principle: Employ a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.

  • Procedure: a. Plate cells in 384-well microplates at an appropriate density and allow them to adhere overnight. b. Treat cells with a concentration range of CAS 149282-22-4 (e.g., from 1 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent). c. After the incubation period, add the CellTiter-Glo® reagent to each well. d. Measure luminescence using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line to determine the compound's potency and selectivity.

Target Deconvolution: From "What" to "How"

Should the HTS reveal a consistent and potent cytotoxic effect, the next crucial phase is to identify the molecular target(s) through which CAS 149282-22-4 exerts its action.

Caption: Methodologies for elucidating the molecular target(s) of an active compound.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Compound Immobilization: Covalently link CAS 149282-22-4 to a solid support, such as agarose beads.

  • Cell Lysate Preparation: Prepare a total protein lysate from a sensitive cell line identified in the HTS.

  • Affinity Pull-Down: Incubate the immobilized compound with the cell lysate to allow for the binding of target proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically bind to CAS 149282-22-4.

Section 3: Benchmarking Against Future Standards

Once a validated target and a clear in vitro and in vivo effect are established, the process of benchmarking can begin. The "standard-of-care" will be defined by the therapeutic area implicated by the compound's mechanism of action. For instance, if CAS 149282-22-4 is found to be a potent and selective inhibitor of a specific kinase implicated in a particular cancer, the standard-of-care would be the existing approved kinase inhibitors for that malignancy.

The subsequent comparison guide would then follow a more traditional structure, directly comparing efficacy, selectivity, and safety profiles against these established treatments, supported by head-to-head in vitro and in vivo experimental data.

Conclusion

The journey of a novel chemical entity from the laboratory to a potential therapeutic is a rigorous and systematic process. For CAS 149282-22-4, the initial and most critical phase is the elucidation of its fundamental biological properties. This guide provides a strategic and experimentally sound framework for researchers to embark on this discovery process. The insights gained from the proposed workflow will be the bedrock upon which future comparative analyses and the ultimate determination of this compound's therapeutic potential will be built. At present, without such foundational data, any comparison to existing treatments would be purely speculative. The scientific community awaits the results of such investigations to determine if CAS 149282-22-4 will remain a catalog number or become a lead compound for a future therapy.

References

As there is no published research on the biological activity of CAS 149282-22-4, a traditional reference list is not applicable. The methodologies described are standard practices in drug discovery and can be found in various peer-reviewed journals and established laboratory protocols. For further reading on the principles of high-throughput screening and target deconvolution, researchers are directed to authoritative sources in the field of pharmacology and drug discovery.

Side-by-side comparison of urea versus thiourea derivatives in functional assays

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Structural Analysis

I'm now diving deep into the core differences between urea and thiourea derivatives. My research is concentrating on the chemical and biological factors influencing solubility, stability, and the hydrogen bonding capabilities of these compounds. I'm focusing on properties crucial to functional assays.

Exploring Derivative Comparisons

I am now initiating a comparison of urea and thiourea derivatives for functional assays. I'm focusing on their chemical and biological differences related to solubility, stability, and hydrogen bonding. I'm searching for specific examples in drug discovery and reviewing side-by-side comparisons with experimental data. I'm also researching functional assays where these derivatives are used, such as ELISAs and cell-based signaling assays.

Commencing Derivative Research

I'm now starting a broad search to pin down the core chemical and biological distinctions between urea and thiourea derivatives. I am looking into how solubility, stability, and hydrogen bonding relate to their functional use. I will also be searching for functional assay applications in drug discovery and any direct comparisons. Next, I'll examine assays such as ELISAs, to understand practical applications.

Prospective Analysis and Guide for the Synthesis, Characterization, and Evaluation of 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: This guide addresses the synthesis, characterization, and potential biological activities of 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea. It is critical to note that a thorough search of the scientific literature and chemical databases reveals no published findings for this specific compound. Consequently, a direct assessment of the reproducibility of published data is not possible.

Therefore, this document serves as a prospective guide, providing a comprehensive theoretical framework and practical methodologies for researchers interested in synthesizing and evaluating this novel chemical entity. We will leverage established principles of medicinal chemistry and data from structurally related analogs to propose a robust experimental plan. This guide is designed to be a self-validating system, emphasizing the principles of scientific integrity and reproducibility that should be applied throughout the discovery and development process.

Introduction: Rationale and Potential Significance

Urea derivatives are a cornerstone of modern medicinal chemistry and agrochemistry, exhibiting a wide range of biological activities including anticancer, antibacterial, antifungal, and herbicidal properties[1][2]. The proposed structure of 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea incorporates several key pharmacophores:

  • 3,4-Dichlorophenyl group: This moiety is a common feature in herbicides like Diuron, which act by inhibiting photosynthesis[3][4]. It is also found in compounds with antimycobacterial activity[5][6].

  • 4-Fluorobenzyl group: The introduction of fluorine can enhance metabolic stability and binding affinity of drug candidates[7]. Fluorinated compounds have shown cytotoxic effects against cancer cell lines[1].

  • N-methoxyurea core: N-alkoxy-N'-arylureas are a class of compounds with demonstrated reactivity and potential for biological activity[8].

The combination of these fragments in a single molecule presents an intriguing candidate for investigation as a potential bioactive agent. This guide outlines a plausible synthetic route, detailed analytical characterization methods, and a comparative analysis of potential biological activities based on known structure-activity relationships.

Proposed Synthesis and Experimental Protocols

The synthesis of the target compound can be envisioned through a two-step process, leveraging well-established reactions for urea formation and N-alkylation.

Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Urea Formation cluster_1 Step 2: N-Alkylation 3,4-Dichlorophenyl_isocyanate 3,4-Dichlorophenyl isocyanate Intermediate_Urea N-(3,4-Dichlorophenyl)- N'-methoxyurea 3,4-Dichlorophenyl_isocyanate->Intermediate_Urea Reaction with O-Methylhydroxylamine O-Methylhydroxylamine O-Methylhydroxylamine->Intermediate_Urea Reaction with Target_Compound 3-(3,4-Dichlorophenyl)-1- (4-fluorobenzyl)-1-methoxyurea Intermediate_Urea->Target_Compound Alkylation with (in presence of base) 4-Fluorobenzyl_bromide 4-Fluorobenzyl bromide 4-Fluorobenzyl_bromide->Target_Compound Alkylation with

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of N-(3,4-Dichlorophenyl)-N'-methoxyurea (Intermediate)

Rationale: The reaction between an isocyanate and a hydroxylamine derivative is a standard and efficient method for the synthesis of N-alkoxy-N'-arylureas[8].

  • Materials: 3,4-Dichlorophenyl isocyanate, O-Methylhydroxylamine hydrochloride, Triethylamine, Anhydrous Dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of O-Methylhydroxylamine hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) dropwise at 0 °C.

    • Stir the mixture for 15 minutes at 0 °C to generate the free base.

    • Add a solution of 3,4-Dichlorophenyl isocyanate (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield N-(3,4-Dichlorophenyl)-N'-methoxyurea.

Detailed Experimental Protocol: Synthesis of 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea (Target Compound)

Rationale: N-alkylation of the methoxy-substituted nitrogen of the urea intermediate with a suitable alkylating agent like 4-fluorobenzyl bromide will yield the final product. A base is required to deprotonate the urea nitrogen, facilitating the nucleophilic attack.

  • Materials: N-(3,4-Dichlorophenyl)-N'-methoxyurea, 4-Fluorobenzyl bromide, Sodium hydride (NaH) or Potassium carbonate (K2CO3), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of Sodium Hydride (1.2 eq) in anhydrous DMF, add a solution of N-(3,4-Dichlorophenyl)-N'-methoxyurea (1.0 eq) in anhydrous DMF dropwise at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add 4-Fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 6-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction with ice-cold water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the target compound.

Characterization and Analytical Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Technique Expected Observations Rationale
¹H NMR Aromatic protons from both phenyl rings, a singlet for the benzylic CH₂, a singlet for the methoxy group, and an NH proton signal.To confirm the presence and connectivity of all proton-containing functional groups.
¹³C NMR Signals corresponding to the carbonyl carbon of the urea, aromatic carbons, benzylic carbon, and methoxy carbon.To identify all unique carbon environments in the molecule.
FTIR Characteristic absorption bands for N-H stretching, C=O stretching of the urea, and C-N stretching.To identify key functional groups present in the molecule.[9]
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the target compound.To confirm the molecular weight and elemental composition.[10]
High-Performance Liquid Chromatography (HPLC) A single sharp peak indicating the purity of the compound.To determine the purity of the final product.

Comparative Analysis of Potential Biological Activities

Based on the activities of structurally similar compounds, we can hypothesize the potential biological profile of 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea.

Structural Moiety Known Biological Activities of Analogs Potential Activity of Target Compound References
3,4-Dichlorophenyl Urea Herbicidal (Photosystem II inhibition), Antimycobacterial.Potential herbicidal and/or antimycobacterial activity.[3][4][5][6]
Fluorobenzyl-containing compounds Cytotoxic against various cancer cell lines.Potential anticancer activity.[1]
N,N'-disubstituted Ureas Antifungal, Antibacterial, Anticancer.Broad-spectrum antimicrobial or anticancer activity.[11][12]

Ensuring Reproducibility: A Framework for Trustworthy Findings

The lack of reproducibility is a significant challenge in scientific research[13]. Establishing robust and reproducible findings for a novel compound like the one discussed is paramount. The following workflow outlines key considerations.

Reproducibility_Workflow cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation cluster_3 Reporting & Verification Detailed_Protocol Detailed Protocol (Reagents, Conditions, Yields) Purification Rigorous Purification (e.g., Chromatography, Recrystallization) Detailed_Protocol->Purification Purity_Assessment Purity Assessment (>95% by HPLC, NMR) Purification->Purity_Assessment Spectroscopic_Data Comprehensive Spectroscopic Data (NMR, IR, MS) Purity_Assessment->Spectroscopic_Data Standardized_Assays Standardized Assays (Positive/Negative Controls) Purity_Assessment->Standardized_Assays Data_Archiving Archiving of Raw Data Spectroscopic_Data->Data_Archiving Multiple_Replicates Multiple Independent Replicates Standardized_Assays->Multiple_Replicates Statistical_Analysis Appropriate Statistical Analysis Multiple_Replicates->Statistical_Analysis Transparent_Reporting Transparent Reporting of Methods and Data Statistical_Analysis->Transparent_Reporting Independent_Verification Independent Verification (Optional but ideal) Transparent_Reporting->Independent_Verification

Caption: Workflow for ensuring the reproducibility of findings.

Key Pillars of Reproducibility:

  • Detailed and Transparent Reporting: All experimental procedures, including reagent sources, purities, and reaction conditions, must be meticulously documented and reported[2][14][15].

  • Thorough Characterization: Unambiguous confirmation of the chemical structure and purity of the synthesized compound is non-negotiable.

  • Robust Biological Assays: Biological evaluations should be conducted using standardized protocols with appropriate controls and a sufficient number of replicates to ensure statistical significance.

  • Data Availability: Raw analytical and biological data should be made available to allow for independent verification.

By adhering to these principles from the outset of the investigation of 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea, any future published findings will be built on a foundation of scientific rigor and trustworthiness.

Conclusion

While 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea remains a hypothetical compound in the published literature, this guide provides a comprehensive roadmap for its synthesis, characterization, and biological evaluation. By following the proposed methodologies and adhering to the principles of reproducibility, researchers can confidently explore the potential of this and other novel chemical entities, contributing to the advancement of science in a robust and reliable manner.

References

  • Synthesis of N-Benzyl N-Methyl chitosan by Simultaneous Alkylation of Formaldehyde and Benzaldehyde: Investigation of Chemical Structure and Composition. Oriental Journal of Chemistry. [Link]

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules. [Link]

  • Urea, N'-(3,4-dichlorophenyl)-N-methoxy-N-methyl-, mixt. with N-(1,1-dimethylethyl). PubChem. [Link]

  • Antimycobacterial Activity of 3,4-dichlorophenyl-ureas, N,N-diphenyl-ureas and Related Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Molecules. [Link]

  • Phenylurea Herbicides. ResearchGate. [Link]

  • N-BENZYLOXY-N-METHOXYREA. SYNTHESIS AND STRUCTURE. ResearchGate. [Link]

  • Experimental reporting. The Royal Society of Chemistry. [Link]

  • Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. [Link]

  • Can Reproducibility in Chemical Research be Fixed? Enago Academy. [Link]

  • (a) FTIR Spectrum of pure Urea. ResearchGate. [Link]

  • Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. Molecules. [Link]

  • Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Prenylated Flavonoids with Selective Toxicity against Human Cancers. Molecules. [Link]

  • Guidelines for Lab Reports. University of California, Davis. [Link]

  • The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]

  • Antimycobacterial activity of 3,4-dichlorophenyl-ureas, N,N-diphenyl-ureas and related derivatives. PubMed. [Link]

  • New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • How to write a lab report.pdf. Cerritos College. [Link]

  • Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. PubMed Central. [Link]

  • Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. ResearchGate. [Link]

  • Investigation of Novel Pesticides with Insecticidal and Antifungal Activities: Design, Synthesis and SAR Studies of Benzoylpyrimidinylurea Derivatives. Molecules. [Link]

  • Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. PubMed Central. [Link]

  • mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Reproducibility in Chemical Research. ResearchGate. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. ResearchGate. [Link]

  • THE 4-HALOGENOPHENYLGLYOXALS INTERACTION WITH N-ALKOXY-N'-ARYLUREAS. ResearchGate. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. [Link]

  • 4: Formal Lab Reports. Chemistry LibreTexts. [Link]

  • Reproducibility In Organic Chemistry. Master Organic Chemistry. [Link]

  • Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility-Mass Spectrometry, Host-Guest Chemistry, and Tandem Mass Spectrometry. PubMed. [Link]

  • FTIR spectra for urea, oxalic acid and the compound urea-oxalic acid, 4000-400 cm -1 spectral domain. ResearchGate. [Link]

  • Investigating the cytotoxicity of per- and polyfluoroalkyl substances in HepG2 cells: a Structure-Activity Relationship approach. Maastricht University. [Link]

  • Synthesis and Biological Activities of 2,4-Dichlorophenoxyacetyl(thio)urea and S-(+)-3-Methyl-2-(4-chlorophenyl)butyramide Derivatives. ResearchGate. [Link]

  • Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. Semantic Scholar. [Link]

  • Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Der Pharma Chemica. [Link]

  • Disulfiram and Its Derivatives: An Immortal Phoenix of Drug Repurposing. Molecules. [Link]

  • Writing an Organic Chemistry Lab Report. University of Colorado Boulder. [Link]

  • Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. RSC Publishing. [Link]

  • General proposed fragmentation pathway of the protonated substituted urea. ResearchGate. [Link]

  • N-ALKOXY-N-(DIMETHOXYPHOSPHORYL)UREAS, SYNTHESIS AND STRUCTURE. ResearchGate. [Link]

  • The challenges of reproducibility in life science research. Malvern Panalytical. [Link]

  • Organic Synthesis: Methodologies, Future Prospects and Challenges. Research & Reviews: Journal of Chemistry. [Link]

  • Process for preparing n, n-dimethylurea.
  • Urea, N'-(3,4-dichlorophenyl)-N-methoxy-N-methyl-, mixt. withN'. Angene Chemical. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.